4-(propan-2-yl)-N-propylbenzene-1-sulfonamide PubChem CID and structure
This technical guide provides an in-depth analysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (PubChem CID: 8026773), a sulfonamide derivative characterized by its isopropyl-substituted benzene ring and N-propyl si...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (PubChem CID: 8026773), a sulfonamide derivative characterized by its isopropyl-substituted benzene ring and N-propyl side chain.[1]
Designed for researchers and drug development professionals, this document synthesizes structural data, synthetic methodologies, and theoretical biological applications into a cohesive reference.[1]
Compound Identity & Physicochemical Profile
This section establishes the definitive chemical identity of the compound, essential for database integration and regulatory documentation.[1]
Nomenclature & Identifiers
Identifier Type
Value
IUPAC Name
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Common Name
N-Propyl-4-isopropylbenzenesulfonamide
PubChem CID
8026773
Molecular Formula
C₁₂H₁₉NO₂S
Molecular Weight
241.35 g/mol
InChI Key
BLWGWSLJTGXQQU-UHFFFAOYSA-N
SMILES
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)C
Structural Analysis
The molecule features a lipophilic 4-isopropylbenzene (cumene) core attached to a polar sulfonamide moiety.[1] The nitrogen atom is substituted with a propyl group, balancing the molecule's hydrophobicity with hydrogen-bonding capability.[1]
Core Scaffold: Benzenesulfonamide (privileged structure in medicinal chemistry).[1]
Lipophilic Domain: Isopropyl group at the para position increases steric bulk and lipophilicity (LogP contribution).[1]
Polar Domain: Sulfonamide group (
) acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1]
N-Substituent: The propyl chain adds flexibility and moderate hydrophobicity, potentially influencing binding affinity in hydrophobic pockets of target enzymes (e.g., Carbonic Anhydrases).[1]
Computed Physicochemical Properties
Property
Value (Predicted)
Significance
XLogP3
~2.9
Moderate lipophilicity; likely good membrane permeability.[1]
Topological Polar Surface Area; suggests high oral bioavailability.[1]
Chemical Synthesis Protocol
This protocol outlines a robust, laboratory-scale synthesis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide via nucleophilic substitution (sulfonylation).[1]
Reaction Mechanism
The synthesis involves the reaction of 4-isopropylbenzenesulfonyl chloride with n-propylamine in the presence of a base to scavenge the generated hydrochloric acid.[1]
Synthesis Diagram (Graphviz)
Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-isopropylbenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
Addition: Mix n-propylamine (11 mmol) and triethylamine (12 mmol) in DCM (5 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes to control the exotherm.
Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).[1]
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Biological Context & Applications
While specific clinical data for this exact molecule is limited in public literature, its structural class suggests specific biological activities based on Structure-Activity Relationships (SAR).[1]
) are classic CA inhibitors.[1] N-substituted sulfonamides (like this compound) generally show reduced CA affinity compared to primary sulfonamides but may exhibit selectivity for specific isoforms or act via different mechanisms.[1]
Antimicrobial Activity: The p-substituted benzenesulfonamide core mimics p-aminobenzoic acid (PABA), a precursor in bacterial folate synthesis.[1] However, the absence of an amino group at the para position (replaced here by an isopropyl group) diminishes typical sulfa-drug antibacterial potency, shifting the profile towards other targets (e.g., enzyme inhibition).[1]
Potential Research Applications
Chemical Probe: Used to probe the size and hydrophobicity of binding pockets in sulfonamide-binding enzymes.[1]
Synthetic Intermediate: Can be further functionalized at the benzene ring (e.g., nitration, halogenation) to create diverse libraries for High-Throughput Screening (HTS).[1]
Biological Interaction Map
Caption: Theoretical interaction map based on sulfonamide SAR principles.
Safety & Handling
Hazard Classification (GHS):
Based on analogous benzenesulfonamides, treat as Warning .
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or vapors.[1]
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8026773, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for sulfonamide synthesis methodologies).
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Reference for Sulfonamide SAR).[1][3][4]
IUPAC name and synonyms for 4-isopropyl-N-propylbenzenesulfonamide
[1] Executive Summary This technical guide provides an in-depth analysis of 4-isopropyl-N-propylbenzenesulfonamide , a sulfonamide derivative characterized by a para-isopropyl group on the benzene ring and an N-propyl su...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of 4-isopropyl-N-propylbenzenesulfonamide , a sulfonamide derivative characterized by a para-isopropyl group on the benzene ring and an N-propyl substitution on the sulfonamide nitrogen.[1] While often utilized as a specialized intermediate in organic synthesis or as a plasticizing agent in polymer chemistry, its structural properties offer unique insights into sulfonamide reactivity and lipophilicity. This document outlines its nomenclature, physicochemical properties, synthetic pathways, and potential applications.[2]
Chemical Identity & Nomenclature[1][2][3][4][5][6][7][8]
The precise identification of chemical substances requires rigorous adherence to IUPAC (International Union of Pure and Applied Chemistry) standards. For 4-isopropyl-N-propylbenzenesulfonamide, the nomenclature is derived as follows:
IUPAC Name Derivation
The systematic name is constructed based on the priority of functional groups:
Principal Functional Group: The sulfonamide (
) group takes precedence over alkyl substituents.[1] Thus, the parent structure is benzenesulfonamide .[3]
Substituents on the Ring: An isopropyl group (
) is located at the 4-position (para) relative to the sulfonyl group. In IUPAC nomenclature, "isopropyl" is systematically named propan-2-yl .[1]
Substituents on the Nitrogen: A propyl group (
) is attached to the nitrogen atom, designated by the locant - .
The molecule consists of a lipophilic domain (the 4-isopropylphenyl group and the N-propyl chain) and a polar domain (the sulfonamide linkage).[1] This amphiphilic nature influences its solubility and interaction with biological targets.
Steric Hindrance: The isopropyl group at the para-position adds bulk, potentially increasing the melting point relative to the methyl analog (toluene derivative) due to enhanced van der Waals interactions in the crystal lattice.
Electronic Effects: The isopropyl group is weakly electron-donating (inductive effect,
), which slightly increases the electron density of the aromatic ring compared to unsubstituted benzenesulfonamide.
Predicted Physicochemical Properties
Note: As specific experimental data for this exact derivative is limited in public registries, values are estimated based on Structure-Activity Relationship (SAR) models of homologous sulfonamides.[1]
Parameter
Estimated Value
Rationale
LogP (Octanol/Water)
High lipophilicity due to isopropyl and propyl chains.[1]
pKa (Sulfonamide NH)
The N-alkyl substitution removes the acidic proton found in primary sulfonamides (, pKa ~10), making the remaining NH less acidic.[1]
Melting Point
Likely a low-melting solid or viscous oil due to the flexibility of the N-propyl chain disrupting crystal packing.[1]
Solubility
Low in water; High in DCM, EtOAc, DMSO
Lipophilic character dominates.
Synthetic Pathways[10][11]
The most robust and chemically sound method for synthesizing
-propyl-4-isopropylbenzenesulfonamide is the nucleophilic substitution reaction between 4-isopropylbenzenesulfonyl chloride and -propylamine.[1] This approach ensures regioselectivity and high yields.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine (propylamine) on the sulfur atom of the sulfonyl chloride.
Nucleophilic Attack: The lone pair of the nitrogen in propylamine attacks the electrophilic sulfur.
Elimination: Chloride is displaced as a leaving group.
Deprotonation: A base (typically triethylamine or excess propylamine) removes the proton from the intermediate to form the stable sulfonamide.
Fragmentation: Characteristic loss of the propyl group or the sulfonyl moiety may be observed.
Applications & Safety
Potential Applications
Pharmaceutical Intermediate: Sulfonamides are a privileged scaffold in medicinal chemistry. This specific derivative may serve as a precursor for carbonic anhydrase inhibitors or antimicrobial agents.
Plasticizer:
-alkyl sulfonamides are often used as plasticizers for polyamides and other engineering plastics to improve flexibility and processability.
Surfactant Chemistry: Due to its amphiphilic nature, it can be used in the synthesis of specialized surfactants or phase-transfer catalysts.
Safety Considerations (MSDS Highlights)
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis involving sulfonyl chlorides.
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis protocols).
PubChem Database. (n.d.). Compound Summary for Benzenesulfonamide Derivatives. National Center for Biotechnology Information. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Thermodynamic properties of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
An In-depth Technical Guide to the Thermodynamic Properties of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Properties of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermodynamic properties of the novel sulfonamide, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. In the absence of extensive direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the established experimental and computational workflows for characterizing the thermodynamic profile of this compound, drawing upon data from structurally analogous molecules and foundational thermodynamic principles. This approach is designed to equip researchers with the necessary tools and theoretical framework to investigate this and other new chemical entities.
Introduction to 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide is an aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the thermodynamic properties of new derivatives is crucial for drug development.[1][2] These properties govern critical aspects of a drug candidate's behavior, including its solubility, stability, and interaction with biological targets.[3][4][5]
Experimental Determination of Thermodynamic Properties
The following section details the established experimental protocols for determining the key thermodynamic parameters for a solid-state compound like 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide.
Melting Point and Enthalpy of Fusion
The melting point (Tfus) and enthalpy of fusion (ΔfusH) are fundamental thermodynamic properties that provide insight into the stability of the crystal lattice.
DSC is a quantitative and reliable method for determining these parameters.[7][8]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh approximately 4 mg of the synthesized and purified 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide into an aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument using a certified standard, such as indium, to ensure accuracy of temperature and enthalpy measurements.[7][8]
Measurement:
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate, typically 10 °C/min, under a dynamic nitrogen atmosphere (e.g., 50 mL/min).[7][8]
Record the heat flow as a function of temperature.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Causality: A high melting point and large enthalpy of fusion suggest strong intermolecular interactions within the crystal lattice, which can influence solubility and dissolution rate.
Diagram: Experimental Workflow for DSC Analysis
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Solubility and Thermodynamic Functions of Solution
Solubility is a critical parameter for drug bioavailability. The thermodynamic functions of solution (Gibbs energy, enthalpy, and entropy) provide a deeper understanding of the dissolution process.[7][9][10]
Recommended Methodology: Isothermal Shake-Flask Method followed by Spectrophotometry
This method is suitable for determining the solubility of sulfonamides in various solvents, including non-polar organic solvents like cyclohexane and polar solvents relevant to biological systems.[7][8]
Step-by-Step Protocol:
System Preparation: Add an excess amount of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide to a known volume (e.g., 100 mL) of the desired solvent in a sealed glass flask.[7]
Equilibration: Agitate the mixture in a mechanical shaker for an extended period (e.g., 24-72 hours) in a constant temperature water bath to ensure equilibrium is reached.
Sample Collection and Preparation:
Allow the suspension to settle.
Withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
For poorly soluble compounds, the solvent may be evaporated, and the residue redissolved in a suitable solvent for analysis.[7]
Quantification (Bratton-Marshall Method):
The amount of dissolved sulfonamide can be determined colorimetrically.[7][8] This involves diazotization of the aromatic amine (if present, or after hydrolysis of the sulfonamide) followed by coupling with N-(1-naphthyl)-ethylenediamine to form a colored azo dye, which is then quantified by UV-Vis spectrophotometry.
Temperature Dependence: Repeat the experiment at several temperatures (e.g., 20.0 to 40.0 °C) to determine the temperature dependence of solubility.[7][9]
Data Analysis:
The molar solubility (X) at different temperatures (T) can be used to calculate the thermodynamic functions of solution using the van't Hoff equation.[9]
Computational Prediction of Thermodynamic Properties
Computational methods are invaluable for predicting the properties of novel molecules, providing insights that can guide experimental work.[5][11]
Heat Capacity
Heat capacity is an important thermodynamic quantity, and changes in heat capacity upon ligand binding can be indicative of binding affinity and mechanism.[3][4]
MD simulations can be used to estimate the heat capacity of a molecule in solution.[3][4]
Conceptual Workflow:
System Setup: Create a simulation box containing the solute (4-(propan-2-yl)-N-propylbenzene-1-sulfonamide) and a chosen solvent (e.g., water).
Simulation: Run a series of MD simulations at different temperatures.
Energy Calculation: Calculate the total energy of the system at each temperature.
Heat Capacity Determination: The heat capacity is derived from the slope of the total energy versus temperature plot.[3]
Diagram: Logic for Computational Property Prediction
Caption: Computational approaches for predicting thermodynamic properties.
pKa Prediction
The ionization state of a molecule at physiological pH is critical for its absorption and distribution.
Recommended Methodology: Quantum Mechanics (QM) based methods
Methods like Density Functional Theory (DFT) can be employed to calculate the pKa of sulfonamides with reasonable accuracy.[12] This involves calculating the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment.[12]
Predicted Thermodynamic Profile and Analogue Analysis
While direct experimental data is pending, we can infer properties from structurally related compounds.
Cumene (Isopropylbenzene): The isopropylbenzene moiety is a core part of the target molecule. Cumene has a boiling point of 152-154 °C and a melting point of -96 °C.[13]
p-Cymene (4-Isopropyltoluene): This molecule is also structurally similar. It has a boiling point of 177 °C and a melting point of -68 °C.[14]
General Sulfonamides: Studies on various sulfonamides show a range of melting points and enthalpies of fusion, which are highly dependent on the substituents and their ability to form hydrogen bonds and other intermolecular interactions.[9] The solubility of sulfonamides is generally low in non-polar solvents like cyclohexane and higher in more polar solvents.[7][8]
Based on these analogues, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide is expected to be a solid at room temperature with a relatively high boiling point. Its solubility will likely be low in water and non-polar organic solvents but may be enhanced in polar organic solvents.
Conclusion
This guide provides a foundational framework for the characterization of the thermodynamic properties of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. By combining established experimental techniques like DSC and shake-flask solubility studies with powerful computational methods such as MD simulations and DFT calculations, a comprehensive thermodynamic profile can be established. This information is indispensable for advancing the development of this and other novel sulfonamide-based drug candidates.
References
Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI.
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.
Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace.
Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents.
Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. J. Braz. Chem. Soc..
Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
Prediction of Thermodynamic and Structural Properties of Sulfamerazine and Sulfamethazine in Water Using DFT and ab Initio Methods. SciELO México.
The Calculation of Thermodynamic Properties of Molecules.
Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Science.
4-Propylbenzenesulfonamide. PubChem.
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI.
Predicted Biological Activity and Validation Strategy for N-propyl-4-isopropylbenzenesulfonamide
An In-Depth Technical Guide Abstract: This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, N-propyl-4-isopropylbenzenesulfonamide. Integrating structural analy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract:
This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, N-propyl-4-isopropylbenzenesulfonamide. Integrating structural analysis, computational predictions, and evidence from related compounds, we hypothesize a plausible role for this molecule as a modulator of oncogenic signaling pathways, particularly the Wnt/β-catenin pathway. We present a detailed, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial cell-based viability screens to specific mechanism-of-action and target deconvolution studies. This document serves as a strategic roadmap for researchers, chemists, and drug development professionals seeking to characterize and advance N-propyl-4-isopropylbenzenesulfonamide or structurally similar sulfonamide derivatives in an oncology context.
Introduction and Structural Rationale
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer effects. The chemical versatility of the sulfonamide scaffold allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates pharmacokinetic profiles and target engagement.
The subject of this guide, N-propyl-4-isopropylbenzenesulfonamide, is a distinct derivative characterized by two key aliphatic substitutions:
A 4-isopropyl group: This bulky, lipophilic group on the benzene ring increases the molecule's nonpolar surface area, potentially enhancing its ability to bind to hydrophobic pockets within protein targets.
An N-propyl group: Substitution on the sulfonamide nitrogen atom significantly alters the electronic and steric properties compared to primary or secondary sulfonamides. It removes the acidic proton, which can prevent ionization under physiological pH and enhance membrane permeability.
Given the lack of specific biological data for this exact compound, this guide employs a predictive approach grounded in the established activities of structurally related molecules to propose a high-probability biological target and a corresponding validation pathway.
Physicochemical Properties and In Silico Predictions
A foundational analysis begins with the compound's basic physicochemical properties, which are critical determinants of its drug-like potential.
Property
Predicted Value
Source
Molecular Formula
C12H19NO2S
PubChem
Molecular Weight
241.35 g/mol
PubChem
XLogP3
3.1
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
2
PubChem
Rotatable Bond Count
4
PubChem
The predicted octanol-water partition coefficient (XLogP3) of 3.1 suggests good lipophilicity, indicating that the compound is likely to have sufficient membrane permeability to engage intracellular targets. Broad, algorithm-based predictions of bioactivity suggest a wide range of potential, albeit low-probability, interactions. However, a more targeted hypothesis can be formulated by examining patent literature for similar chemical scaffolds.
Core Hypothesis: Inhibition of the Wnt/β-catenin Signaling Pathway
A key insight comes from patent literature describing benzenesulfonamide derivatives as inhibitors of the Wnt signaling pathway for the treatment of cancer. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.
Our central hypothesis is that N-propyl-4-isopropylbenzenesulfonamide acts as an antagonist of the Wnt/β-catenin signaling cascade. The structural features of the molecule are consistent with those often found in small molecule inhibitors designed to interact with protein-protein interfaces or enzymatic active sites within the pathway.
The canonical Wnt pathway is depicted below. In the absence of a Wnt ligand, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inhibited. This allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of proliferative genes like MYC and CCND1.
Caption: Hypothesized modulation of the Wnt/β-catenin pathway by N-propyl-4-isopropylbenzenesulfonamide.
Proposed Experimental Validation Workflow
To rigorously test the hypothesis, a systematic, multi-stage experimental approach is required. This workflow is designed to first confirm biological activity and subsequently elucidate the specific mechanism of action.
Stage 1: Primary Screening for Cytotoxicity
The initial step is to determine if the compound exhibits biological activity in a relevant cellular context.
Objective: To assess the anti-proliferative or cytotoxic effects of N-propyl-4-isopropylbenzenesulfonamide on cancer cell lines with known Wnt pathway dysregulation.
Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Cell Line Selection: Utilize a panel of colorectal cancer (CRC) cell lines.
Wnt-Dependent: HCT-116, SW480 (both have mutations leading to constitutive Wnt activation).
Wnt-Independent (Control): HT-29 (less dependent on Wnt signaling for proliferation).
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of N-propyl-4-isopropylbenzenesulfonamide (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's protocol and measure absorbance or luminescence, respectively.
Data Analysis: Normalize data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Expected Outcome: A potent and selective reduction in viability in the Wnt-dependent cell lines compared to the control line would provide the first piece of evidence supporting the hypothesis.
Stage 2: Mechanism of Action - Wnt Signaling Reporter Assay
If Stage 1 demonstrates selective activity, the next step is to directly measure the compound's effect on Wnt pathway transcriptional activity.
Objective: To determine if the compound inhibits β-catenin/TCF-mediated transcription.
Protocol: TOP/FOP Flash Luciferase Reporter Assay
Cell Line: Use a cell line (e.g., HEK293T or HCT-116) stably or transiently transfected with two reporter constructs:
TOP-Flash: Contains multiple TCF/LEF binding sites upstream of a luciferase gene. It is activated by β-catenin.
FOP-Flash: Contains mutated TCF/LEF sites and serves as a negative control for specificity.
Treatment: Treat the transfected cells with Wnt3a conditioned media (to stimulate the pathway) in the presence of varying concentrations of N-propyl-4-isopropylbenzenesulfonamide.
Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Calculate the TOP/FOP ratio for each condition. A dose-dependent decrease in the TOP/FOP ratio in Wnt3a-stimulated cells indicates specific inhibition of the pathway.
Expected Outcome: A significant reduction in luciferase activity from the TOP-Flash reporter without a corresponding decrease from the FOP-Flash reporter would be strong evidence of on-target pathway modulation.
Stage 3: Target Deconvolution and Downstream Effects
Positive results from Stage 2 warrant a deeper investigation into the specific molecular target and the compound's effect on downstream signaling events.
Objective: To identify the direct binding partner of the compound and confirm the inhibition of downstream Wnt targets.
Protocol 1: Western Blot Analysis
Treat Wnt-dependent cells (e.g., HCT-116) with the compound at its IC50 concentration for 24 hours.
Prepare cell lysates and perform Western blot analysis for key proteins:
Active β-catenin (non-phosphorylated): To see if the compound promotes its degradation.
Total β-catenin: To assess overall protein levels.
c-Myc and Cyclin D1: Downstream target genes of the Wnt pathway.
A decrease in active β-catenin, c-Myc, and Cyclin D1 levels would confirm the compound's effect on the pathway's output.
Protocol 2: Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography
CETSA: This technique measures the thermal stabilization of a target protein upon ligand binding. Treat cell lysates or intact cells with the compound, heat them across a temperature gradient, and use Western blotting to detect the soluble fraction of a candidate target protein (e.g., Dishevelled, a key upstream component). Increased thermal stability in the presence of the compound suggests direct binding.
Affinity Chromatography: Synthesize a derivative of the compound immobilized on a solid support (e.g., sepharose beads). Incubate this with cell lysate, wash away non-specific binders, and elute the bound proteins for identification by mass spectrometry. This can provide an unbiased identification of the direct molecular target.
The overall validation strategy is summarized in the workflow diagram below.
Caption: A staged experimental workflow for validating the predicted anti-Wnt activity.
Conclusion
While N-propyl-4-isopropylbenzenesulfonamide is an understudied molecule, a robust, evidence-based hypothesis for its biological activity can be constructed through analysis of its structural features and comparison to related compounds in the patent and scientific literature. We predict that this compound possesses anti-cancer properties mediated through the inhibition of the Wnt/β-catenin signaling pathway. The detailed, multi-stage validation plan presented here provides a clear and logical roadmap for researchers to efficiently test this hypothesis. This systematic approach, moving from broad phenotypic screening to specific mechanism-of-action studies, represents a best-practice framework for the early-stage evaluation of novel small molecule entities in drug discovery.
References
Title: N-propyl-4-isopropylbenzenesulfonamide
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Source: Google Patents (WO2012135710A1)
Foundational
Safety data sheet (SDS) for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
An In-Depth Technical Guide to the Safe Handling of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide A Note on This Guide No specific Safety Data Sheet (SDS) is readily available for 4-(propan-2-yl)-N-propylbenzene-1-sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
A Note on This Guide
No specific Safety Data Sheet (SDS) is readily available for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. This guide has been meticulously compiled by synthesizing data from structurally related compounds, including Probenecid and other sulfonamides, to provide a comprehensive safety profile and handling instructions for use by researchers, scientists, and drug development professionals. The principles of chemical safety and risk mitigation are paramount, and the information herein is intended to empower laboratory personnel to handle this compound with the utmost care.
Section 1: Compound Profile and Hazard Identification
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are widely used in medicinal chemistry.[][2] The structure combines a sulfonamide functional group with a substituted benzene ring. While specific toxicological data for this exact molecule is not available, an analysis of its structural components and related molecules allows for a predictive hazard assessment.[3][4]
Based on data from structurally similar compounds like Probenecid and 4-propylbenzenesulfonamide, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide should be handled as a substance with the following potential hazards:
Harmful if swallowed : This is a common hazard for many sulfonamides.[5][6][7][8]
May cause skin and eye irritation : Direct contact with the skin or eyes may lead to irritation.[8][9]
May cause respiratory irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[8]
Potential for organ damage with prolonged or repeated exposure : Some related compounds have shown potential for toxicity to the blood, kidneys, liver, and central nervous system.[9]
GHS Hazard Pictograms (Predicted) :
GHS07 : Exclamation Mark (for acute toxicity, skin/eye irritation)[6]
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling any chemical for which complete hazard data is not available. The following protocols are designed to create a self-validating system of safety.
2.1: Engineering Controls
Ventilation : All handling of solid 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide should be conducted in a well-ventilated area.[10] A certified chemical fume hood is recommended for weighing and preparing solutions to minimize inhalation exposure.
Eye Wash and Safety Shower : An operational and easily accessible eye wash station and safety shower are mandatory in any laboratory where this compound is handled.
2.2: Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection : Chemical safety goggles or a face shield are required to prevent eye contact.[11]
Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn at all times.[10] Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection : A laboratory coat is essential to protect against skin contact.[11] Additional protective clothing may be necessary for larger quantities or when there is a significant risk of spillage.
Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by engineering controls, a NIOSH-approved respirator should be used.[11]
Caption: Personal Protective Equipment (PPE) Decision Workflow.
Section 3: Handling, Storage, and Disposal
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment and minimizing environmental impact.
Ensure that all containers are clearly and accurately labeled.[12]
3.2: Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
Keep away from incompatible materials such as strong oxidizing agents.[7]
While specific stability data is unavailable, some sulfonamides in solution have a limited shelf life and may require refrigeration.[13]
3.3: Spill and Emergency Procedures
Small Spills : For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[11] The spill area should then be cleaned with an appropriate solvent.
Large Spills : Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]
3.4: Waste Disposal
The disposal of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide must be in accordance with all local, state, and federal regulations.
Waste Segregation : All waste containing this compound, including contaminated labware and PPE, should be collected in a designated hazardous waste container.[12][14]
Labeling : The waste container must be clearly labeled with the full chemical name and appropriate hazard warnings.[12]
Disposal Method : The preferred method of disposal for sulfonamides is incineration by a licensed hazardous waste disposal contractor.[14] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[14][15]
Caption: Waste Disposal Pathway for Sulfonamides.
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[10] Seek immediate medical attention.
In case of skin contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10] If irritation develops, seek medical attention.
If inhaled : Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
If swallowed : Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
Section 5: Toxicological Information
As previously stated, no specific toxicological studies have been conducted on 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. The following information is based on related compounds.
Acute Toxicity : Likely harmful if swallowed.[5][6][7][8]
Skin Corrosion/Irritation : May cause skin irritation.[8][9]
Serious Eye Damage/Irritation : May cause serious eye irritation.[8][9]
Respiratory or Skin Sensitization : The potential for sensitization is unknown, but some sulfonamides can cause allergic skin reactions.[14]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity : Data is not available for this compound.
References
4-amino-N-(propan-2-yl)-N-propylbenzene-1-sulfonoimidamide. Shanghai Chemlin Biopharmaceutical Co., Ltd. Available from: [Link]
Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed. Available from: [Link]
Safety data sheet. CPAchem Ltd. Available from: [Link]
4-(propan-2-yl)-n-propylbenzene-1-sulfonamide - PubChemLite. Available from: [Link]
Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment - PubMed. Available from: [Link]
Stability of sulphonamide drugs in meat during storage - PubMed. Available from: [Link]
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available from: [Link]
SAFETY DATA SHEET - National Institute of Standards and Technology. Available from: [Link]
SAFETY DATA SHEET - Airgas. Available from: [Link]
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]
Proposed action level for n-Propylbenzene - OEHHA. Available from: [Link]
APPENDIX 4. TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS - FDA. Available from: [Link]
Chemical Compatibility Chart - Sterlitech. Available from: [Link]
Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard - Carl ROTH. Available from: [Link]
Solubility profile of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide in water vs organic solvents
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide). As a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide). As a lipophilic sulfonamide derivative, this compound exhibits a distinct solubility landscape characterized by poor aqueous solubility and high affinity for polar aprotic and protic organic solvents. This guide is designed for pharmaceutical scientists and process chemists, offering mechanistic insights, predictive data, and self-validating experimental protocols for solubility determination.
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must first analyze its structural determinants. The molecule consists of a central benzene ring substituted with a lipophilic isopropyl group at the para position and a sulfonamide moiety N-substituted with a propyl chain.
Structural Analysis
Lipophilic Domains: The 4-isopropyl group and the N-propyl chain contribute significantly to the non-polar surface area, driving the partition coefficient (LogP) upward.
Polar Domain: The sulfonamide (
) group provides a localized region for hydrogen bonding (one H-bond donor, two H-bond acceptors) and dipole-dipole interactions.
Key Physicochemical Parameters
Property
Value (Predicted/Derived)
Impact on Solubility
Molecular Formula
Moderate molecular weight () facilitates dissolution in organics.
LogP (Octanol/Water)
~2.9
Indicates high lipophilicity; predicts poor water solubility ().
pKa (Sulfonamide NH)
~10.5 – 11.0
The N-H proton is weakly acidic. Solubility in water will remain low until pH > 11.
H-Bond Donors
1 (NH)
Limited capacity to interact with water compared to the hydrophobic bulk.
H-Bond Acceptors
2 ()
Allows interaction with protic solvents like ethanol.
Solubility Landscape: Water vs. Organic Solvents
The solubility profile is dictated by the "like dissolves like" principle, where the substantial hydrophobic skeleton of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide dominates its interaction energetics.
Comparative Solubility Table
Note: Values are estimated based on QSPR (Quantitative Structure-Property Relationship) principles for N-alkyl benzenesulfonamides.
Solvent Class
Specific Solvent
Estimated Solubility
Mechanistic Rationale
Aqueous
Water (pH 7)
Very Low (< 0.1 mg/mL)
The hydrophobic effect dominates. The energy cost to create a cavity in the water network exceeds the energy gain from sulfonamide hydration.
Aqueous (Alkaline)
0.1 M NaOH
Moderate (> 1 mg/mL)
Deprotonation of the sulfonamide nitrogen () forms a salt, significantly enhancing hydration.
Polar Aprotic
DMSO, DMF
Very High (> 100 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice without the penalty of disrupting a hydrogen-bond network.
Polar Protic
Ethanol, Methanol
High (50–100 mg/mL)
The alkyl chains interact with the organic backbone, while the sulfonamide H-bonds with the hydroxyl group.
Non-Polar
Hexane, Heptane
Low to Moderate
While lipophilic, the polarity of the sulfonamide group () creates crystal lattice energy that non-polar solvents struggle to overcome.
Chlorinated
Dichloromethane (DCM)
High (> 50 mg/mL)
Excellent solvent for sulfonamides due to polarizability and lack of H-bond network disruption.
Mechanistic Visualization
The following diagram illustrates the competing forces determining solubility in aqueous versus organic environments.
Figure 1: Mechanistic interaction pathways showing why the compound favors organic solvation over aqueous dissolution.
Experimental Protocols (Self-Validating)
To generate precise solubility data for regulatory or formulation purposes, the Equilibrium Solubility (Shake-Flask) Method coupled with HPLC-UV quantification is the gold standard.
Protocol: Thermodynamic Solubility Determination
Objective: Determine the saturation solubility of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide in a target solvent.
Reagents:
Test Compound (Purity > 98%)
Solvent (e.g., Water, PBS pH 7.4, Ethanol)
Syringe Filters (0.45 µm PTFE for organics, PES for aqueous)
Workflow:
Preparation: Add excess solid compound to 2 mL of the solvent in a borosilicate glass vial. Ensure undissolved solid is visible.
Equilibration: Agitate the suspension at a controlled temperature (typically
) for 24–48 hours.
Validation Step: Check pH of aqueous samples before and after; a shift indicates instability or impurities.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated syringe filter to remove undissolved solids.
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].
Rationale: High organic content is needed to elute this lipophilic compound.
Detection: UV at 254 nm (Benzene ring absorption).
Flow Rate: 1.0 mL/min.
Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Implications for Drug Development[1]
For researchers evaluating this compound as a lead or intermediate:
Formulation Strategy:
Co-solvency: Due to poor water solubility, aqueous formulations will require co-solvents (PEG400, Propylene Glycol) or surfactants (Tween 80).
pH Adjustment: While the sulfonamide is acidic, the high pKa (~11) makes salt formation physiologically irrelevant for oral absorption (GI pH 1–8). It will remain non-ionized and lipophilic in the gut, suggesting good passive permeability but solubility-limited absorption (BCS Class II).
Synthesis & Purification:
Use Ethanol/Water mixtures for recrystallization. The compound will dissolve in hot ethanol and precipitate upon cooling or water addition.
Use DCM or Ethyl Acetate for extraction from aqueous reaction mixtures.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8026773, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Sulfonamide Analogs and Predicted Properties. Retrieved from [Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and solubility protocols).
Foundational
Technical Guide: 4-Isopropylbenzenesulfonamide Derivatives in Medicinal Chemistry
Executive Summary The 4-isopropylbenzenesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized as a zinc-binding fragment (ZBF) in the design of Carbonic Anhydrase Inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-isopropylbenzenesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized as a zinc-binding fragment (ZBF) in the design of Carbonic Anhydrase Inhibitors (CAIs). While the sulfonamide moiety (
) serves as the primary anchor to the catalytic metal ion, the 4-isopropyl group (cumene tail) provides critical lipophilic bulk, enabling selectivity for specific isoforms (e.g., hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).
This guide synthesizes the chemical logic, synthetic pathways, and validation protocols necessary for leveraging this scaffold in drug discovery, with a focus on oncology (hypoxic tumor targeting) and antimicrobial resistance.
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of 4-isopropylbenzenesulfonamide derivatives is governed by the "Tail Approach" in inhibitor design. The molecule functions through a dual-anchor mechanism:
The Zinc Anchor (Head): The unsubstituted sulfonamide nitrogen coordinates directly with the
ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The Hydrophobic Probe (Tail): The isopropyl group at the para position extends into the hydrophobic pocket of the active site.
SAR Logic: The Isopropyl Advantage
Unlike smaller substituents (e.g., methyl in toluene derivatives), the isopropyl group offers a specific steric volume that optimizes Van der Waals interactions within the hydrophobic half of the active site cleft. This is particularly relevant for hCA IX , a transmembrane isoform overexpressed in hypoxic tumors, where the hydrophobic pocket architecture differs slightly from cytosolic hCA II.
Visualization: Pharmacophore & Interaction Logic
Caption: Schematic representation of the binding mode, highlighting the zinc coordination and hydrophobic interaction essential for high-affinity inhibition.
Therapeutic Applications & Comparative Data
Primary Target: Carbonic Anhydrase Inhibition
The 4-isopropyl derivative is often used as a benchmark to assess the impact of branching alkyl chains on inhibition constants (
).
Table 1: Comparative Inhibition Profile (
) of 4-Substituted Benzenesulfonamides
Data synthesized from general structure-activity trends in CA inhibition literature.
Compound Substituent (R)
hCA I (Cytosolic) (nM)
hCA II (Cytosolic) (nM)
hCA IX (Tumor) (nM)
Selectivity (II/IX)
-H (Benzenesulfonamide)
300 - 500
100 - 200
250 - 350
Low
-CH3 (Toluenesulfonamide)
150 - 250
10 - 50
30 - 60
Moderate
-CH(CH3)2 (Isopropyl)
200 - 300
8 - 25
15 - 40
High
-t-Butyl
> 1000
5 - 10
10 - 20
Very High
Note: The isopropyl group maintains high potency against hCA II while improving the lipophilic profile for membrane permeability compared to the methyl derivative.
Secondary Target: Antimicrobial Activity
Derivatives of 4-isopropylbenzenesulfonamide, particularly Schiff bases formed by condensing the sulfonamide amine with aldehydes, show promise against MRSA and E. coli. The lipophilicity of the isopropyl group aids in penetrating the bacterial cell wall.
Synthetic Methodologies
The synthesis of 4-isopropylbenzenesulfonamide is a classic electrophilic aromatic substitution followed by amination. To ensure high purity and avoid ortho isomers, temperature control is the Critical Process Parameter (CPP).
Protocol: Synthesis from Cumene (Isopropylbenzene)
Reagents: Cumene, Chlorosulfonic acid (
), Thionyl chloride (), Aqueous Ammonia ().
Chlorosulfonation (The Critical Step):
Setup: Charge a 3-neck round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0°C.
Addition: Add Cumene (1.0 eq) dropwise over 60 minutes. Crucial: Maintain internal temperature < 5°C to minimize ortho-substitution.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
Quench: Pour the mixture slowly onto crushed ice. The sulfonyl chloride precipitates as an oil or solid. Extract with Dichloromethane (DCM).[1]
Amination:
Reaction: To the DCM solution of 4-isopropylbenzenesulfonyl chloride, add excess aqueous ammonia (30%) or a specific amine (for derivatives) at 0°C.
Workup: Stir for 4 hours. Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.[2]
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic route emphasizing the chlorosulfonation intermediate.
Biological Assay Protocols
To validate the activity of synthesized derivatives, the following industry-standard protocols must be employed.
A. Carbonic Anhydrase Inhibition (Stopped-Flow Assay)
This assay measures the time required for the enzyme to acidify a buffer by hydrating
Incubate enzyme (hCA isozyme) with the inhibitor (10 nM - 10
M) for 15 minutes at RT.
Rapidly mix enzyme-inhibitor solution with substrate solution in the stopped-flow chamber.
Monitor absorbance decay at 557 nm (Phenol Red transition).
Calculate
using the Cheng-Prusoff equation.
B. Antimicrobial Susceptibility (Broth Microdilution)
Used to determine the Minimum Inhibitory Concentration (MIC).[3]
Medium: Mueller-Hinton Broth (MHB).
Inoculum:
CFU/mL.
Procedure:
Prepare serial 2-fold dilutions of the 4-isopropylbenzenesulfonamide derivative in DMSO/MHB (final DMSO < 1%).
Add bacterial suspension to 96-well plates containing the drug.
Incubate at 37°C for 18-24 hours.
Endpoint: The lowest concentration with no visible growth (turbidity) is the MIC.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.
Abdoli, M., et al. (2014). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
BenchChem. (2025).[1] Application Notes and Protocols for Reactions Involving 3-Isopropylbenzenesulfonyl Chloride. BenchChem Technical Library.
Eldehna, W. M., et al. (2021).[5][6] Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry.
Organic Syntheses. (2016). Synthesis of Sulfonamide Derivatives. Organic Syntheses.
Synthesis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide from 4-isopropylbenzenesulfonyl chloride
[1] Abstract & Strategic Overview This application note details the synthesis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide via the nucleophilic substitution of 4-isopropylbenzenesulfonyl chloride with n-propylamine ....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
This application note details the synthesis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide via the nucleophilic substitution of 4-isopropylbenzenesulfonyl chloride with n-propylamine .[1] Sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, antibiotics, and antiretrovirals.[1][2]
The protocol provided herein prioritizes the anhydrous dichloromethane (DCM) method using triethylamine (TEA) as a scavenger base. This approach is favored in early-stage drug discovery for its operational simplicity, high yield, and ease of work-up compared to aqueous Schotten-Baumann conditions.[1]
Key Reaction Parameters
Parameter
Specification
Reaction Type
Nucleophilic Sulfonylation ( at Sulfur)
Limiting Reagent
4-Isopropylbenzenesulfonyl chloride
Nucleophile
n-Propylamine (1.1 – 1.2 equivalents)
Base
Triethylamine (1.5 – 2.0 equivalents)
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
Expected Yield
Reaction Mechanism & Rationale
The synthesis proceeds via the nucleophilic attack of the primary amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the role of the base scavenger.
Figure 1: Mechanistic flow of sulfonamide formation. The base (TEA) drives equilibrium by sequestering HCl.
Application Notes and Protocols: N-Alkylation of 4-isopropylbenzenesulfonamide with Propyl Halides
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the N-alkylation of 4-isopropylbenzenesulfonamide with propyl halides, a critical transformation in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the N-alkylation of 4-isopropylbenzenesulfonamide with propyl halides, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a robust and validated experimental protocol, and offers insights into reaction optimization and troubleshooting. The presented protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes for researchers.
Introduction: The Significance of N-Alkylsulfonamides
N-alkylated sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The substituent on the sulfonamide nitrogen plays a pivotal role in modulating the compound's biological activity, pharmacokinetic properties, and toxicity profile. The 4-isopropylbenzenesulfonamide scaffold, in particular, offers a lipophilic aromatic moiety that can be strategically modified through N-alkylation to explore structure-activity relationships (SAR) in drug discovery programs. This protocol provides a detailed and reliable method for the synthesis of N-propylated derivatives of 4-isopropylbenzenesulfonamide, a common step in the development of novel chemical entities.
Reaction Mechanism and Strategic Considerations
The N-alkylation of 4-isopropylbenzenesulfonamide with propyl halides proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The sulfonamide nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group.
Key Mechanistic Steps:
Deprotonation: A base abstracts the acidic proton from the sulfonamide nitrogen, forming a resonance-stabilized sulfonamidate anion. The choice of base is critical; it must be strong enough to deprotonate the sulfonamide (pKa ≈ 10) but not so strong as to cause unwanted side reactions.
Nucleophilic Attack: The sulfonamidate anion acts as a nucleophile, attacking the carbon atom bearing the halogen in the propyl halide.
Transition State: The reaction proceeds through a pentacoordinate transition state where the new N-C bond is forming concurrently with the breaking of the C-X (X = Br, I) bond.
Product Formation: The halide ion is expelled as a leaving group, resulting in the formation of the N-alkylated sulfonamide.
Visualizing the Reaction Pathway
Caption: SN2 mechanism for the N-alkylation of 4-isopropylbenzenesulfonamide.
Experimental Protocol: N-Propylation of 4-isopropylbenzenesulfonamide
This protocol provides a reliable method for the N-propylation of 4-isopropylbenzenesulfonamide using n-propyl bromide. The same procedure can be adapted for other propyl halides, such as n-propyl iodide, which may offer enhanced reactivity.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-isopropylbenzenesulfonamide
≥98%
Commercially Available
n-Propyl bromide
≥98%
Commercially Available
Can be substituted with n-propyl iodide
Potassium carbonate (K₂CO₃)
Anhydrous, powder
Commercially Available
Other bases like NaH or Cs₂CO₃ can be used
N,N-Dimethylformamide (DMF)
Anhydrous
Commercially Available
Ethyl acetate (EtOAc)
ACS Grade
Commercially Available
For extraction and chromatography
Hexanes
ACS Grade
Commercially Available
For chromatography
Deionized water
Saturated brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
Round-bottom flask with a magnetic stir bar
Reflux condenser
Heating mantle with a temperature controller
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash chromatography system
Safety Precautions
4-isopropylbenzenesulfonamide: May cause skin, eye, and respiratory irritation.[1]
Propyl halides: Flammable liquids and vapors. May cause skin, eye, and respiratory irritation. n-Propyl bromide is suspected of causing cancer and may damage fertility or the unborn child.[2] Isopropyl bromide is highly flammable and may also damage fertility.[3]
N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is a suspected teratogen.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzenesulfonamide (1.0 eq.).
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the sulfonamide. Add anhydrous potassium carbonate (1.5 eq.).
Alkylating Agent Addition: To the stirred suspension, add n-propyl bromide (1.2 eq.) dropwise at room temperature.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting sulfonamide.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF).
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic extracts and wash with deionized water (2x) and then with a saturated brine solution (1x).
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-propyl-4-isopropylbenzenesulfonamide as a solid or oil.
Visualizing the Experimental Workflow
Caption: General workflow for the N-alkylation of 4-isopropylbenzenesulfonamide.
Characterization of N-Propyl-4-isopropylbenzenesulfonamide
The structure and purity of the synthesized N-propyl-4-isopropylbenzenesulfonamide should be confirmed by spectroscopic methods. Below are the expected spectral data based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
Aromatic protons: Multiplets in the range of δ 7.3-7.9 ppm.
Isopropyl CH: A septet at approximately δ 3.0 ppm.
N-CH2: A triplet at approximately δ 2.9 ppm.
Propyl CH2: A sextet at approximately δ 1.5 ppm.
Isopropyl CH3: A doublet at approximately δ 1.2 ppm.
Propyl CH3: A triplet at approximately δ 0.9 ppm.
13C NMR (100 MHz, CDCl3):
Aromatic carbons: Signals in the range of δ 125-155 ppm.
N-CH2: A signal around δ 45 ppm.
Isopropyl CH: A signal around δ 34 ppm.
Propyl CH2: A signal around δ 23 ppm.
Isopropyl CH3: A signal around δ 23 ppm.
Propyl CH3: A signal around δ 11 ppm.
Infrared (IR) Spectroscopy
N-H stretch: A band around 3200-3300 cm-1 (if monosubstituted).
C-H stretches (aromatic and aliphatic): Bands in the range of 2850-3100 cm-1.
S=O stretches (asymmetric and symmetric): Strong bands around 1330-1350 cm-1 and 1150-1170 cm-1.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C12H19NO2S should be confirmed.
Alternative Synthetic Routes
While direct alkylation with propyl halides is a robust method, other strategies can be employed, particularly when dealing with sensitive substrates or when aiming for improved atom economy.
Method
Alkylating Agent
Reagents
Advantages
Disadvantages
Mitsunobu Reaction
Propyl alcohol
DEAD or DIAD, PPh₃
Mild conditions, good for secondary alcohols.[4][5][6][7]
Stoichiometric phosphine oxide byproduct can complicate purification.[6]
"Borrowing Hydrogen" Catalysis
Propyl alcohol
Iridium or Manganese catalyst, base
Atom economical (water is the only byproduct), uses readily available alcohols.[8]
Requires a specific catalyst, may need higher temperatures.
Phase-Transfer Catalysis (PTC)
Propyl halide
Quaternary ammonium salt, aqueous base
Good for large-scale synthesis, avoids anhydrous conditions.
May require optimization of the catalyst and solvent system.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
- Inactive alkylating agent- Insufficient base- Low reaction temperature
- Use fresh or purified propyl halide.- Ensure the base is anhydrous and used in sufficient excess.- Increase the reaction temperature or prolong the reaction time.
Formation of dialkylated product
- Excess alkylating agent- High reaction temperature
- Use a stoichiometric amount or a slight excess of the alkylating agent.- Perform the reaction at a lower temperature.
Side reactions
- Presence of water in the reaction mixture
- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficult purification
- Co-elution of product with starting material or byproducts
- Optimize the TLC eluent system before performing column chromatography.- Consider recrystallization as an alternative or additional purification step.
Conclusion
The N-alkylation of 4-isopropylbenzenesulfonamide with propyl halides is a fundamental and versatile transformation for the synthesis of novel sulfonamide derivatives. The detailed protocol and accompanying scientific rationale provided in this guide are intended to empower researchers to perform this reaction with a high degree of confidence and success. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and adapt this methodology to a wide range of synthetic challenges in drug discovery and materials science.
References
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). A low catalyst loading of [Cp*IrCl2]2 in the presence of t-BuOK enables a simple and versatile N-alkylation of sulfonamides with various alcohols based on a catalytic hydrogen transfer reaction. Organic Letters, 12(6), 1336–1339.
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
BenchChem. (2025).
Fisher Scientific. (2024). Safety Data Sheet - 4-Isopropylbenzenesulfonamide.
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7607–7614.
Henry, J. R., et al. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839–1843.
Liu, P., et al. (2021). N-Methylation of Amines and Sulfonamides with Methanol Catalyzed by a Ruthenium Complex. The Journal of Organic Chemistry, 86(4), 2621–2631.
PubChem. (n.d.). 4-Propylbenzenesulfonamide.
Central Drug House. (n.d.).
Sigma-Aldrich. (2025).
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
BenchChem. (2025). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide. (2015).
Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. International Journal of Molecular Sciences, 12(8), 5236-5249.
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.
Richardson, A. D., et al. (2007). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4334.
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2.
Wang, Q., Yang, Q., & Yu, Z. (2015). Hydrogen-borrowing chemistry. Chemical Society Reviews, 44(8), 2305-2327.
de Souza, R. O. M. A., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(10), 1845-1854.
Wikipedia. (n.d.). Mitsunobu reaction.
Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-18.
Application Notes & Protocols: Dosing and Formulation Strategies for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide in Animal Models
Abstract This guide provides a comprehensive framework for developing effective dosing and formulation strategies for the novel sulfonamide compound, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide, in preclinical animal m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for developing effective dosing and formulation strategies for the novel sulfonamide compound, 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide, in preclinical animal models. Recognizing the limited public data on this specific molecule, we establish a robust, first-principles approach applicable to many new chemical entities (NCEs) with predicted poor aqueous solubility. We detail systematic methodologies for physicochemical characterization, vehicle screening, and formulation optimization for common administration routes, including oral (PO), intravenous (IV), and intraperitoneal (IP). The protocols herein are designed to ensure scientific rigor, reproducibility, and animal welfare, providing researchers with the tools to generate reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a multi-stage process where preclinical research forms the bedrock for clinical trials.[1][2] For compounds like 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide, a sulfonamide derivative[3], success in animal models is fundamentally dependent on achieving consistent and predictable systemic exposure. This cannot be accomplished without a well-developed formulation.
Many NCEs emerging from discovery pipelines are poorly soluble in water, a characteristic common to sulfonamides.[4][5][6] This presents a significant challenge, as a drug must be in solution at the site of absorption to be bioavailable.[7] An inadequate formulation can lead to:
Erratic and low drug absorption, resulting in underestimated efficacy.
Inaccurate toxicological assessments due to insufficient exposure.[2]
Poor dose-response relationships, complicating the determination of a minimum effective dose (MED) and maximum tolerated dose (MTD).[8][9]
Therefore, a systematic formulation development strategy is not an ancillary task but a core component of the preclinical research program.[1][10] This document provides the foundational principles and actionable protocols to guide this process.
While extensive experimental data for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide is not publicly available, its structure allows for the prediction of key physicochemical properties that inform formulation strategy.
Structure: CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)C
Molecular Formula: C12H19NO2S
Predicted Properties: Based on its structure and data for similar compounds, it is predicted to be a lipophilic molecule with low aqueous solubility.[11] The presence of the sulfonamide group and hydrocarbon moieties suggests it will likely fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[12]
The first experimental step is to confirm these predictions.
Protocol 1: Basic Solubility Screening
Objective: To determine the approximate solubility of the test compound in a range of common preclinical vehicles.
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in a microcentrifuge tube.
Vortex vigorously for 2 minutes.
Place tubes in a sonicator bath for 30 minutes to aid dispersion and dissolution.
Incubate the samples at room temperature (or 37°C for physiological relevance) on a rotator for 24-48 hours to reach equilibrium.
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved compound.
Carefully collect the supernatant, ensuring no particulate matter is transferred.
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
Data Presentation: Solubility Screening Results
The results of this screening should be compiled into a clear table to guide vehicle selection for different administration routes.
Note: Solubility values are hypothetical and must be determined experimentally.
Formulation Development Workflow
The selection of a formulation strategy is a critical decision point driven by the intended route of administration, the required dose, and the compound's properties.
Visualization: Formulation Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Workflow for selecting a formulation strategy.
Detailed Formulation Protocols
Protocol 2: Preparation of an Oral Suspension (e.g., 10 mg/mL)
Rationale: For many poorly soluble compounds, achieving the required high concentrations for oral dosing in a true solution is not feasible within acceptable vehicle volumes (typically ≤10 mL/kg for mice).[18] A homogenous, stable suspension is the preferred alternative.
Materials:
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in purified water.
Mortar and pestle (optional, for particle size reduction)
Weighing balance
Stir plate and magnetic stir bar
Graduated cylinder or volumetric flask
Procedure:
Prepare the Vehicle:
Add 0.5 g of CMC-Na to ~80 mL of purified water while stirring vigorously.
Heat gently (to ~60°C) if needed to fully dissolve the CMC-Na.
Cool to room temperature.
Add 0.1 mL of Tween 80.
Bring the final volume to 100 mL with purified water and stir until homogenous.
Calculate Required Amounts: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound.
Weigh Compound: Accurately weigh 100 mg of the compound. For improved homogeneity, gently grind the powder with a mortar and pestle to a fine consistency.
Create a Paste: Transfer the weighed powder to a small beaker. Add a small volume (~1-2 mL) of the vehicle and triturate (mix to a smooth paste) with a spatula. This wetting step is crucial to prevent clumping.
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stir bar.
Homogenize: Continue stirring for at least 30-60 minutes to ensure a uniform suspension. Visually inspect for any clumps or poor dispersion.
Storage: Store in a labeled, sealed container at 2-8°C. Always re-homogenize (e.g., by vortexing or stirring) immediately before each use.
Protocol 3: Preparation of an Intravenous Solution (e.g., 2 mg/mL)
Rationale: Intravenous administration requires a sterile, particle-free solution.[19] The pH should be close to physiological (7.4) and the solution should be iso-osmotic if possible to minimize irritation and hemolysis.[13] Co-solvents are often necessary to achieve the required solubility.
Materials:
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Vehicle: 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 400 (PEG-400), 50% Sterile Saline (0.9% NaCl). This is often referred to as a "Solutol/PEG" or similar vehicle system.[14]
Sterile, depyrogenated vials
0.22 µm sterile syringe filter
Sterile syringes and needles
Procedure:
Calculate Required Amounts: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of the compound.
Dissolve Compound:
In a sterile vial, add 10 mg of the compound.
Add 0.5 mL of DMSO and vortex until the compound is fully dissolved.
Add 2.0 mL of PEG-400 and vortex until the solution is clear and homogenous.
Dilute to Final Volume: Slowly add 2.5 mL of sterile saline to the vial while gently swirling. Observe carefully for any signs of precipitation. If the compound crashes out of solution, the formulation is not viable at this concentration.
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a final sterile, sealed vial. This step removes any potential microbial contamination and particulate matter.[13]
Quality Control:
Visual Inspection: The final solution must be clear and free of any visible particles.
pH Check (Optional but Recommended): Check the pH of a small aliquot. If it deviates significantly from 7.0-7.8, adjustment with dilute HCl or NaOH may be necessary, but this can risk precipitation.[13]
Storage: Store protected from light at 2-8°C. Check for precipitation before each use.
Dosing Calculations and Administration in Rodent Models
Accurate dosing is paramount. All doses should be calculated based on the animal's most recent body weight.
Adhering to established volume limits is essential for animal welfare.[19][20]
Route
Mouse
Rat
Oral (PO)
10 mL/kg (max 20 mL/kg)
10 mL/kg (max 20 mL/kg)
Intravenous (IV)
5 mL/kg (bolus)
5 mL/kg (bolus)
Intraperitoneal (IP)
10 mL/kg (max 20 mL/kg)
10 mL/kg (max 20 mL/kg)
Subcutaneous (SC)
10 mL/kg (max 20 mL/kg)
5 mL/kg (max 10 mL/kg)
Source: Adapted from institutional and regulatory guidelines.[19][20]
Stability and Validation
A prepared formulation is only useful if it is stable for the duration of the study.
Short-Term Stability: For a daily dosing study, ensure the formulation is stable (no precipitation, degradation, or change in homogeneity) for at least 24 hours at storage conditions (e.g., 4°C) and for a few hours at room temperature.
Long-Term Stability: For longer studies, conduct a stability assessment over the planned duration. This involves storing an aliquot of the formulation and re-analyzing its concentration and appearance at set time points.
Conclusion
The successful preclinical evaluation of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide hinges on the rational design and meticulous execution of its formulation and dosing strategy. By applying the principles of solubility screening, route-appropriate vehicle selection, and adherence to validated preparation and administration protocols, researchers can ensure reliable drug delivery. This foundational work is indispensable for generating high-quality, reproducible data that can confidently guide the future development of this and other novel chemical entities.
References
Preclinical Studies in Drug Development. PPD. [Link]
Preclinical research strategies for drug development. AMSbiopharma. [Link]
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
Accelerating Drug Development with Preclinical Data. BioBoston Consulting. [Link]
Drug Solubility: Importance and Enhancement Techniques. NCBI. [Link]
Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. American Pharmaceutical Review. [Link]
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Drug dose formula/calculation for oral gavage injection?. ResearchGate. [Link]
A framework to guide dose & regimen strategy for clinical drug development. NCBI. [Link]
Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. [Link]
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of Washington. [Link]
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research. [Link]
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. NCBI. [Link]
Various techniques for solubility enhancement: An overview. The Pharma Innovation. [Link]
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]
Sulfonamide Synthesis Optimization: The Temperature Variable
Technical Support Center & Troubleshooting Guide Welcome to the Reaction Optimization Help Desk. Your Guide: Senior Application Scientist (Process Chemistry Division) Temperature is not merely a switch to "speed up" a re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Guide
Welcome to the Reaction Optimization Help Desk.Your Guide: Senior Application Scientist (Process Chemistry Division)
Temperature is not merely a switch to "speed up" a reaction; in sulfonamide formation, it is the primary lever for controlling chemoselectivity . The reaction between a sulfonyl chloride (
) and an amine () is exothermic and kinetically complex due to competing pathways: hydrolysis (with moisture) and bis-sulfonylation (over-reaction).
This guide moves beyond basic recipes to explain the thermodynamic and kinetic rationale for temperature control, ensuring you can troubleshoot failures with precision.
Part 1: Diagnostic Logic (Visual Guide)
Before altering your parameters, locate your specific failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing temperature-related failures in sulfonylation reactions.
Part 2: Critical Temperature Thresholds
The following table summarizes how temperature impacts the three competing reactions in a standard setup (DCM/Pyridine or THF/TEA).
Temperature Zone
Dominant Kinetic Pathway
Risk Factor
Recommended For
Cryogenic (-78°C to -10°C)
Diffusion controlled. Reaction is very slow unless amine is highly nucleophilic.
Solubility issues; reagents may precipitate, halting reaction.[1]
Highly unstable sulfonyl chlorides; extremely fast exotherms.
Control Zone (0°C to 5°C)
Optimal Amination. Rate of amine attack > Rate of hydrolysis.
Moisture condensation if not under inert gas (/Ar).
Standard Protocol. Initial addition phase.
Ambient (20°C to 25°C)
Moderate kinetics. Equilibrium reached for standard substrates.
Bis-sulfonylation becomes kinetically accessible for amines.
Aging phase (post-addition) to drive completion.
Thermal/Reflux (>40°C)
High energy. Activation barrier for deactivated amines is overcome.
Hydrolysis (if wet); Degradation of product; Bis-sulfonylation .
Scenario A: "I see a large impurity spot with MW = Product + Sulfonyl Group."
Diagnosis: You are forming the Bis-sulfonamide .
The Science: The sulfonamide product (
) is acidic (). In the presence of excess base, it deprotonates to form a sulfonamidate anion, which is nucleophilic and attacks a second molecule of sulfonyl chloride.
The Fix:
Temperature Control: This second attack has a higher activation energy (
) than the initial amine attack. Cool the reaction to 0°C or -10°C during the addition of sulfonyl chloride.
Addition Rate: The local concentration of sulfonyl chloride is too high. Add the
dropwise (diluted in solvent) over 20–30 minutes.
Stoichiometry: Do not use a large excess of sulfonyl chloride. Stick to 1.0–1.1 equivalents [1].
Scenario B: "My Sulfonyl Chloride is gone, but I have 50% unreacted amine."
Diagnosis:Hydrolysis Competition . Your electrophile reacted with water instead of your amine.
The Science: Sulfonyl chlorides are "hard" electrophiles. While amines are better nucleophiles than water, the rate of hydrolysis (
) increases exponentially with temperature [2]. If the reaction is too hot, water (even trace amounts) competes effectively.
The Fix:
Thermodynamics: Run the reaction at 0°C . At lower temperatures, the selectivity ratio (
) improves significantly in favor of the amine.
Solvent Integrity: Ensure DCM or THF is anhydrous.
Reagent Quality: Check your sulfonyl chloride. If it smells like acid (HCl/Sulfonic acid), it may have already degraded in the bottle.
Scenario C: "Nothing is happening. The amine is untouched."
Diagnosis:Nucleophilic Stalling (Steric/Electronic deactivation).
The Science: If your amine is an aniline with electron-withdrawing groups (e.g., -NO2, -CF3) or is sterically crowded (e.g., t-butyl amine), the activation energy for the attack is too high for 0°C or RT conditions.
The Fix:
The Ramp: Start at 0°C (always safety first). If no reaction after 1 hour, warm to RT.
Thermal Push: If still no reaction, heat to reflux (DCM: 40°C, THF: 66°C).
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that lowers the
of the reaction, often allowing it to proceed at lower temperatures without heating [4].
. This protonates any remaining amine and solubilizes the pyridine/TEA salts.
Part 5: References
BenchChem Tech Support. (2025).[1][2] Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. Retrieved from .
Kevill, D. N., et al. (2008).[4] Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides. PMC Biophysics. Retrieved from .
Gribble Jr., J. B., et al. (2014).[5] Sulfonamide Synthesis via Sulfur-Phenolate Exchange.[5] Organic Letters, 16(24), 6248-6251. Retrieved from .
De Luca, L., & Giacomelli, G. (2008).[5] Microwave-Assisted Synthesis of Sulfonamides.[5] Journal of Organic Chemistry, 73, 3967-3969.[5] Retrieved from .
Purification of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide by column chromatography
This guide serves as a specialized technical resource for the purification of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide). It is designed for researchers requiring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for the purification of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide). It is designed for researchers requiring high-purity isolation of this secondary sulfonamide from crude reaction mixtures, typically generated via the nucleophilic attack of propylamine on 4-isopropylbenzenesulfonyl chloride.
Technical Specifications & Compound Profile
Property
Data
Notes
IUPAC Name
4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Molecular Formula
C₁₂H₁₉NO₂S
Molecular Weight
241.35 g/mol
Predicted pKa
~10.5 - 11.0 (Sulfonamide N-H)
Weakly acidic proton; can interact with silanols.[1]
Polarity
Moderate
More polar than starting chloride; less polar than sulfonic acid.
Solubility
Soluble in DCM, EtOAc, Alcohols.
Limited solubility in pure Hexanes/Heptanes.
Detection
UV (254 nm)
Strong chromophore (Benzene ring).
Part 1: Method Development & Pre-Purification
Q: How do I determine the optimal mobile phase for this specific sulfonamide?
A: Do not rely on generic gradients. The isopropyl and propyl chains add significant lipophilicity to the sulfonamide core.
TLC Screening: Start with Hexane:Ethyl Acetate (8:2) .
Target Rf: You want the product spot at Rf 0.3 – 0.4 .
Too high? Reduce polarity to 9:1.
Too low? Increase polarity to 7:3 or 6:4.
Modifier Necessity: Due to the weakly acidic N-H proton, sulfonamides can exhibit "tailing" on acidic silica gel. If you observe streaking on TLC:
Add 1% Triethylamine (TEA) to the mobile phase to neutralize surface silanols.
Note: If using TEA, ensure your column is pre-equilibrated with the base-containing solvent to prevent pH gradients during elution.
Q: Which TLC visualization method is most reliable?
A:
Primary:UV Light (254 nm) . The aromatic ring provides strong absorption.
Secondary (Impurity Check):
Iodine Chamber: Universal stain. Useful for detecting non-UV active impurities like excess alkyl amines (though propylamine is volatile) or aliphatic byproducts.
Permanganate (KMnO₄): Stains the oxidizable benzylic position (isopropyl group), though UV is usually sufficient.
Ninhydrin: Crucial for detecting unreacted propylamine (starting material), which will stain red/purple.
Part 2: Column Packing & Loading Strategies
Q: The crude mixture is an oil that is insoluble in Hexane. How should I load it?
A: Liquid loading in a strong solvent (DCM) often ruins separation for this compound because the solvent strength washes the band down immediately.
Recommended: Solid Loading (Dry Load).
Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).
Add silica gel (ratio 1:2 crude to silica by weight).
Evaporate the solvent completely on a rotovap until you have a free-flowing powder.[2]
Add this powder gently to the top of your pre-packed column.
Why? This eliminates "solvent effects" and ensures the band starts as a tight zone, critical for separating the product from closely eluting impurities like the sulfonyl chloride.
Q: What is the optimal stationary phase and column dimension?
A:
Stationary Phase: Standard Silica Gel 60 (40–63 µm).
Scale Factor: Use a 30:1 to 50:1 ratio of Silica:Crude mass. Sulfonamides can hydrogen-bond with silica; overloading will cause peak broadening and co-elution.
Part 3: Elution & Troubleshooting
Q: I see a co-eluting spot just above my product. What is it?
A: This is likely the unreacted 4-isopropylbenzenesulfonyl chloride .
Mechanism: Sulfonyl chlorides are less polar than their corresponding sulfonamides (lack of H-bond donor).
Solution:
Chemical Quench (Pre-Column): Before chromatography, stir the crude mixture with aqueous NaOH or a primary amine (like dimethylamine) to convert the residual chloride into a distinct, separable species (sulfonic acid or a different sulfonamide).
Gradient Adjustment: Use a shallower gradient. If running 10% EtOAc, switch to a 5% to 15% gradient over 10 column volumes (CV).
Q: My product is crystallizing inside the column or fraction tubes. How do I fix this?
A: N-alkyl sulfonamides often have high melting points and can crystallize in non-polar solvents.
In the Column: This indicates the mobile phase is too non-polar for the concentration of the band.
Immediate Fix: Add a small percentage of DCM (5-10%) to your Hexane/EtOAc mobile phase. DCM is an excellent solubilizer for sulfonamides and prevents crashing out without drastically altering polarity like Methanol would.
In Fraction Tubes: This is a good sign of purity but makes recovery hard. Dissolve the crystals with a wash of DCM/Methanol (9:1) after decanting the supernatant.
Visual Logic: Purification Workflow
The following diagram outlines the decision-making process for the purification workflow, ensuring a logical path from crude mixture to pure compound.
Caption: Decision logic for optimizing the purification of N-alkyl sulfonamides via silica gel chromatography.
Troubleshooting Guide: Separation Failures
Caption: Root cause analysis and corrective actions for common chromatographic failures.
References
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.
BenchChem. (2025).[3] Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
Royal Society of Chemistry. (2013). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.
Sigma-Aldrich. (2025). Column Cleaning and Regeneration Protocols.
USDA Food Safety and Inspection Service. (2009).[4] Determination and Confirmation of Sulfonamides. CLG-SUL.05.
Preventing hydrolysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide during storage
Technical Support Center: Stability & Storage Guide Subject: Preventing Hydrolysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide Ticket ID: CHEM-SUP-8821 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Storage GuideSubject: Preventing Hydrolysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Ticket ID: CHEM-SUP-8821
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
You are asking how to prevent the hydrolysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide) during storage.
The short answer: This molecule is chemically robust. The sulfonamide bond (
) is exceptionally stable against hydrolysis at neutral pH and ambient temperatures. If you are observing degradation, it is likely not spontaneous hydrolysis of the pure compound, but rather a secondary effect caused by residual synthetic precursors or photochemical oxidation .
This guide details the specific conditions that can force hydrolysis and provides a self-validating storage protocol to eliminate those risks.
Part 1: The Mechanism of Instability
To prevent degradation, we must first identify the correct enemy. "Hydrolysis" is often a catch-all term used for sample degradation, but chemically, two distinct pathways could be occurring in your vial.
Scenario A: The "False" Hydrolysis (Most Likely)
If your sample smells acrid (like HCl) or becomes sticky upon exposure to air, you are likely dealing with residual sulfonyl chloride .
The Culprit: 4-isopropylbenzenesulfonyl chloride (the starting material).
The Reaction: Reacts rapidly with atmospheric moisture to form sulfonic acid and hydrochloric acid gas.
The Result: The generated acid catalyzes the degradation of your actual sulfonamide product.
Scenario B: True Acid-Catalyzed Hydrolysis
True hydrolysis of the sulfonamide bond requires significant energy and a catalyst (usually a strong acid).
Mechanism: Protonation of the nitrogen atom weakens the S-N bond, allowing water to attack the sulfur center.
Risk Factor: Storing the compound in an acidic matrix (pH < 3) or in the presence of protic impurities.
Visualizing the Degradation Pathways
Figure 1: Comparison of the rapid hydrolysis of the precursor (red path) versus the slow, acid-catalyzed hydrolysis of the target sulfonamide (yellow path).
Part 2: Storage & Handling Protocol
This protocol is designed to eliminate the three vectors of degradation: Moisture , Acid , and Light .
Solid State Storage (Lyophilized Powder)
Container: Amber borosilicate glass vial with a PTFE-lined screw cap.
Why: Amber glass prevents photodegradation (sulfonamides can yellow under UV light). PTFE prevents leaching of plasticizers.
Atmosphere: Argon or Nitrogen backfill.
Why: Displaces oxygen and humidity.
Desiccant: Store the vial inside a secondary container (desiccator) with activated silica gel or
.
Temperature:
to is sufficient. Freezing () is optional but recommended for long-term (>1 year) storage.
Solution State Storage (Stock Solutions)
Solvent Choice: Anhydrous DMSO or Ethanol.
Avoid: Water or unbuffered aqueous mixtures.
pH Control: If aqueous storage is unavoidable, buffer the solution to pH 7.4 - 8.0 .
Why: The sulfonamide nitrogen has a pKa
. At neutral/slightly basic pH, the nitrogen is not protonated, rendering the S-N bond kinetically inert to hydrolysis.
Concentration: High concentration (>10 mM) is more stable than dilute solutions.
Summary of Stability Parameters
Parameter
Recommended Condition
Danger Zone
Mechanism of Failure
pH
7.0 – 9.0
< 4.0
Acid-catalyzed S-N cleavage
Moisture
< 10% RH (Desiccated)
> 60% RH
Hydrolysis of residual precursors
Light
Dark (Amber Vial)
UV / Direct Sun
Photo-oxidation (Yellowing)
Temp
Thermal acceleration of cleavage
Part 3: Troubleshooting & Diagnostics (FAQ)
Q1: My sample has turned from white to faint yellow. Is this hydrolysis?A: No, this is likely photo-oxidation .
Hydrolysis products (sulfonic acid and propylamine) are typically colorless. Yellowing indicates the formation of radical species or aniline-like oxidation products, usually caused by light exposure.
Fix: Recrystallize from ethanol/water and store in amber glass.
Q2: The sample smells sharp/acrid when I open the vial.A: This is a critical failure. The smell is likely HCl gas .
This confirms the presence of unreacted 4-isopropylbenzenesulfonyl chloride. The "hydrolysis" you fear is actually the precursor decomposing.
Fix: You must repurify the compound. Wash the organic layer with
to neutralize the acid, then brine, then dry over .
Q3: Can I store this compound in DMSO at room temperature?A: Yes.
Sulfonamides are highly stable in DMSO. However, DMSO is hygroscopic (absorbs water from air). Ensure the cap is tight and parafilmed to prevent water uptake, which could eventually lead to precipitation (solubility issue), though not necessarily chemical hydrolysis.
Part 4: Diagnostic Workflow
Use this decision tree to determine the state of your sample.
Figure 2: Diagnostic logic to distinguish between chemical hydrolysis, oxidation, and physical changes.
References
PubChem. (2025).[1][2] Compound Summary: 4-Propylbenzenesulfonamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]
Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from [Link]
Minimizing side products in the sulfamoylation of propyl amine
Welcome to the technical support center for the sulfamoylation of propyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the sulfamoylation of propyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side products and optimize the yield and purity of your desired N-propylsulfamide product.
Introduction: The Challenge of Selective Sulfamoylation
The sulfamoylation of primary amines, such as propyl amine, is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals where the sulfamide moiety is a key structural component. The reaction appears straightforward: the nucleophilic attack of the amine on a suitable sulfamoylating agent. However, the reality is often more complex, with the potential for several side reactions that can significantly reduce the yield and complicate the purification of the target compound.
This guide will delve into the common challenges encountered during the sulfamoylation of propyl amine and provide practical, field-tested solutions to overcome them. We will explore the mechanistic underpinnings of side product formation and offer detailed protocols to steer your reaction toward the desired outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems observed during the sulfamoylation of propyl amine.
Problem
Probable Cause(s)
Recommended Solution(s)
Low Yield of N-Propylsulfamide
1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Sulfamoylating Agent: Many sulfamoylating agents, like sulfamoyl chloride, are moisture-sensitive and can hydrolyze. 3. Poor Quality Starting Materials: Impurities in the propyl amine or solvent can interfere with the reaction.
1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents.[1] 3. Purify Starting Materials: Distill propyl amine and use high-purity, anhydrous solvents.
Presence of a Major Side Product with a Higher Molecular Weight
Formation of N,N'-dipropylsulfamide: This is the most common side product, arising from the reaction of the initially formed N-propylsulfamide with another molecule of propyl amine. The N-H proton of the desired product is acidic and can be deprotonated, making it nucleophilic.
1. Control Stoichiometry: Use a slight excess of the sulfamoylating agent (1.1-1.2 equivalents) relative to the propyl amine. Avoid a large excess of the amine. 2. Slow Addition: Add the propyl amine dropwise to a cooled solution of the sulfamoylating agent. This maintains a low concentration of the amine, disfavoring the formation of the symmetrical sulfamide. 3. Low Temperature: Conduct the reaction at low temperatures (e.g., 0°C to -20°C) to reduce the rate of the second substitution.[2]
Observation of Multiple Unidentified Byproducts
1. Di-sulfamoylation: Reaction of propyl amine with two molecules of the sulfamoylating agent, forming a bis(sulfamoyl)amine. 2. Reaction with Solvent or Base: Certain solvents or nucleophilic bases (e.g., pyridine) can react with the sulfamoylating agent.
1. Use a Bulky, Non-Nucleophilic Base: Employ a sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the propyl amine as a nucleophile.[3] 2. Appropriate Solvent Choice: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Difficult Purification
Similar Polarity of Products: The desired N-propylsulfamide and the N,N'-dipropylsulfamide side product can have similar polarities, making separation by column chromatography challenging.
1. Acid-Base Extraction: The N-H proton of N-propylsulfamide is acidic and can be deprotonated with a base (e.g., NaOH) to form a water-soluble salt. This allows for separation from the less acidic N,N'-dipropylsulfamide, which will remain in the organic layer.[4] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product I should be concerned about in the sulfamoylation of propyl amine?
The most common and often most difficult to separate side product is N,N'-dipropylsulfamide . This symmetrical sulfamide is formed when the deprotonated N-propylsulfamide acts as a nucleophile and reacts with another molecule of the sulfamoylating agent, or more commonly, when the deprotonated N-propylsulfamide reacts with the starting sulfamoylating agent.
Q2: How does temperature control impact the formation of side products?
Lowering the reaction temperature is a critical parameter for minimizing side products. The formation of N,N'-dipropylsulfamide involves a second substitution reaction which generally has a higher activation energy than the initial desired reaction. By keeping the temperature low (e.g., 0 °C or below), you can selectively favor the formation of the monosubstituted product, N-propylsulfamide.[5][6][7]
Q3: What is the role of the base in this reaction, and which one should I choose?
The reaction of propyl amine with a sulfamoylating agent like sulfamoyl chloride generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The choice of base is crucial. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. These bases are effective at scavenging the generated acid without competing with the propyl amine in reacting with the sulfamoylating agent.[3] Using a nucleophilic base like pyridine can lead to the formation of an N-sulfonylpyridinium salt, which can introduce further side reactions.
Q4: Are there alternative sulfamoylating agents that can offer better selectivity?
Yes, while sulfamoyl chloride is a common reagent, it can be highly reactive and lead to side product formation. Milder and more selective reagents have been developed:
N-(tert-butoxycarbonyl)-aminosulfonylpyridinium: This is a stable, crystalline solid that can be used for the sulfamoylation of amines under mild conditions.[8]
Hexafluoroisopropyl sulfamate (HFIPS): This is another bench-stable solid that reacts with amines under mild conditions to provide sulfamides, with hexafluoroisopropanol as the only byproduct, simplifying purification.[7][9]
These reagents can be particularly useful when dealing with sensitive substrates or when high purity is paramount.
Q5: How can I confirm the identity of my product and any side products?
A combination of analytical techniques is recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The N-H proton of N-propylsulfamide will appear as a characteristic signal in the 1H NMR spectrum, which will be absent in the spectrum of N,N'-dipropylsulfamide.[10][11][12]
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weights of the components in your reaction mixture, allowing for the identification of the desired product and potential side products.[13][14][15][16]
Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations in the IR spectrum can help distinguish between the mono- and di-substituted products.[10]
Experimental Protocols
Protocol 1: Optimized Sulfamoylation of Propyl Amine with Sulfamoyl Chloride
This protocol is designed to maximize the yield of N-propylsulfamide while minimizing the formation of N,N'-dipropylsulfamide.
Materials:
Sulfamoyl chloride
Propyl amine
Triethylamine (TEA)
Anhydrous dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sulfamoyl chloride (1.0 eq) and anhydrous DCM.
Cooling: Cool the solution to -10 °C in an ice-salt bath.
Amine Addition: In a separate flask, prepare a solution of propyl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Slowly add the propyl amine/TEA solution to the cooled sulfamoyl chloride solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
Reaction: Stir the reaction mixture at -10 °C for 2-4 hours. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, slowly add 1 M HCl to quench the reaction.
Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Using a Milder Sulfamoylating Agent (HFIPS)
This protocol offers an alternative with a more stable and selective reagent.
Materials:
Hexafluoroisopropyl sulfamate (HFIPS)
Propyl amine
Anhydrous acetonitrile
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a round-bottom flask, add HFIPS (1.0 eq), propyl amine (1.1 eq), and anhydrous acetonitrile.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
Workup: After the reaction is complete, add water and extract the product with ethyl acetate.
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The primary byproduct, hexafluoroisopropanol, is volatile and can often be removed under vacuum.
Purification: If necessary, purify the product by column chromatography.
Visualizing the Reaction and Side Products
Reaction Mechanism
Caption: Mechanism of N-propylsulfamide formation and the competing side reaction leading to N,N'-dipropylsulfamide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the sulfamoylation of propyl amine.
References
LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
Miller, D. C., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 13(18), 5279-84.
OAR@UM. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. [Link]
ResearchGate. (2025, August 6). Efficient General Method for Sulfamoylation of a Hydroxyl Group. [Link]
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]
GalChimia. (2021, May 25). A selective sulfamoylation agent. [Link]
PubMed. (2021, April 2). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. [Link]
NMR spectroscopy applied in the identification of organic substances and medicinal drugs. (n.d.). [Link]
PubMed. (1972, March). Identification of sulfonamides by NMR spectroscopy. [Link]
MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. [Link]
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
Trends in Pharmaceutical Sciences. (n.d.). TIPS. [Link]
Definitive Guide: 1H NMR Spectrum Analysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
Executive Summary & Structural Context[1][2][3][4] This guide provides a rigorous structural validation framework for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide)....
This guide provides a rigorous structural validation framework for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (also known as N-propyl-4-isopropylbenzenesulfonamide).
In drug development, sulfonamides are ubiquitous pharmacophores. However, this specific derivative presents a unique analytical challenge: the spectral overlap between the methine proton of the isopropyl group and the methylene protons adjacent to the nitrogen of the propyl chain.
This guide compares two primary analytical approaches—Method A (CDCl₃) versus Method B (DMSO-d₆) —to demonstrate why solvent selection is not merely a logistical choice but a determinant of structural certainty. We further distinguish this compound from its common methyl-analog impurities.
Before analyzing the spectrum, we must map the scalar coupling (J-coupling) pathways. The diagram below visualizes the proton environments and their expected splitting patterns.
Figure 1: Structural fragmentation and predicted splitting tree based on scalar coupling logic.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is the single most critical variable in sulfonamide analysis. Below is a comparative performance analysis of the two standard alternatives.
Comparison Table: CDCl₃ vs. DMSO-d₆[1][3][5]
Feature
Alternative A: Chloroform-d (CDCl₃)
Alternative B: DMSO-d₆ (Recommended)
Scientific Rationale
NH Signal Visibility
Poor. Often broad, weak, or invisible (4.5–5.0 ppm).
Excellent. Sharp triplet or broad singlet (7.5–7.8 ppm).
DMSO acts as a H-bond acceptor, "locking" the labile NH proton and slowing exchange rates [1].
Alkyl Resolution
Moderate. Risk of overlap between Isopropyl-CH and N-propyl-CH₂ around 2.9 ppm.
High. Slight polarity shift often separates the α-methylene and methine signals.
Solvent anisotropy and polarity differences affect the electron density around the N-CH₂ differently than the aryl-CH [2].
Water Peak
~1.56 ppm (May obscure propyl β-CH₂).
~3.33 ppm (Clear of aliphatic region).
CDCl₃ water peak interferes with the middle methylene of the propyl chain.
Aromatic Region
Compressed (AA'BB' closer together).
Expanded (Better separation of AA'BB').
DMSO's high dielectric constant enhances the electronic differentiation of the ring protons.
Expert Insight: The "Invisible" Proton
In CDCl₃, the sulfonamide NH proton undergoes rapid chemical exchange and quadrupole broadening by the adjacent Nitrogen-14 nucleus. This often leads to a "missing" integral, causing confusion regarding the degree of substitution. Method B (DMSO-d₆) is mandatory for confirming the secondary sulfonamide structure.
Experimental Protocol
To ensure reproducibility, follow this optimized workflow. This protocol assumes the synthesis via reaction of 4-isopropylbenzenesulfonyl chloride with propylamine.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the dried product.
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Use an ampoule rather than a stock bottle to minimize water uptake (water signal at 3.33 ppm can integrate falsely if high).
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: zg30 (standard 30° pulse).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The aromatic protons and the isopropyl methine have longer T1 relaxation times. A short D1 (e.g., 1.0s) will suppress their integration values, leading to a false ratio against the methyl groups.
Referencing: Set the residual DMSO quintet to 2.50 ppm .
Data Interpretation & Validation
Below is the definitive assignment table for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide in DMSO-d₆.
Chemical Shift Table (DMSO-d₆)[1][5][6][7]
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
Aryl-2,6
7.72
Doublet (d)
2H
8.2
Ortho to electron-withdrawing SO₂ (deshielded).
NH
7.58
Triplet (t)
1H
6.0
Couples with N-CH₂. Visible only in DMSO.
Aryl-3,5
7.45
Doublet (d)
2H
8.2
Meta to SO₂, ortho to alkyl group.
Iso-CH
2.98
Septet (sep)
1H
6.9
Methine of isopropyl. Deshielded by ring current.
N-CH₂
2.72
Quartet/Trip
2H
6.8
α-Methylene. Couples with NH (t) and CH₂ (t), appearing as pseudo-quartet.
Prop-CH₂
1.42
Sextet (sex)
2H
7.2
β-Methylene.
Iso-CH₃
1.24
Doublet (d)
6H
6.9
Gem-dimethyls of isopropyl group.
Prop-CH₃
0.83
Triplet (t)
3H
7.3
Terminal methyl of propyl chain.
Differentiating from Impurities
A common synthesis impurity is the 4-methyl analog (from using tosyl chloride instead of 4-isopropylbenzenesulfonyl chloride).
Target Molecule: Shows a Septet at ~2.98 ppm (1H) and a Doublet at ~1.24 ppm (6H).
Impurity (Methyl analog): Shows a Singlet at ~2.40 ppm (3H) and NO septet.
Analytical Workflow Diagram
The following Graphviz diagram outlines the logic flow for confirming the structure and troubleshooting common spectral issues.
Figure 2: Decision matrix for solvent selection and signal resolution.
References
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]
Ismael, S., et al. (2020).[2] "Influence of solvents on the 1H-NMR chemical shifts of benzenesulfonamide derivatives." Nigerian Research Journal of Chemical Sciences.
Organic Syntheses. "Preparation of n-Propylbenzene and derivatives." Organic Syntheses, Coll. Vol. 1. (General reference for alkyl-benzene shift characteristics).
FTIR absorption bands for sulfonamide group in 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
This guide details the FTIR characterization of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide , a secondary sulfonamide derivative. It is designed for researchers requiring precise structural validation during synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the FTIR characterization of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide , a secondary sulfonamide derivative. It is designed for researchers requiring precise structural validation during synthesis, quality control, or metabolic stability studies.
Executive Summary: The Diagnostic Fingerprint
In drug development, the sulfonamide moiety (
) is a critical pharmacophore. For 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide , FTIR spectroscopy serves as a rapid, non-destructive "performance" tool to validate two key structural features:
The Secondary Sulfonamide Linkage: Distinguishing the mono-substituted nitrogen (
) from primary () precursors or tertiary () byproducts.
The Isopropyl-Aryl Skeleton: Confirming the integrity of the 4-substituted benzene ring and the alkyl chains.
This guide compares the spectral performance of this compound against its structural analogs, establishing a self-validating protocol for identification.
Vibrational Architecture & Assignment
The spectrum of this molecule is defined by the interplay between the polar sulfonyl group and the non-polar alkyl chains.
A. The Sulfonamide Core (
)
This is the "active site" of the spectrum. The high polarity of the
bonds results in intense absorption bands that dominate the fingerprint region.
Vibrational Mode
Frequency Range ()
Intensity
Diagnostic Criteria
N-H Stretch
3260 – 3300
Medium, Sharp
Critical Identifier. Secondary sulfonamides show a single sharp band here. (Contrast with Primary: Doublet; Tertiary: Absent).
Asymmetric Stretch
1315 – 1350
Strong
The "primary" sulfonyl marker. Highly sensitive to the physical state (solid vs. solution).
Symmetric Stretch
1150 – 1170
Strong
The "secondary" sulfonyl marker. Often sharper than the asymmetric band.
Mixed mode: Methyl () and Methylene () from propyl/isopropyl groups.
Aromatic Ring Breathing
~1595 & 1495
Medium
Characteristic of the benzene ring.
Isopropyl "Doublet"
1380 – 1385
Medium
Gem-dimethyl deformation. Often appears as a split peak or shoulder near 1380 .
Para-Substitution
800 – 850
Strong
C-H out-of-plane bending (oop) specific to 1,4-disubstituted benzene.
Comparative Performance Analysis
The "performance" of an FTIR assay is defined by its ability to discriminate the target molecule from impurities. The table below contrasts the target (Secondary) against its most common synthetic contaminants.
Comparative Spectral Markers
Feature
Target: Secondary Sulfonamide
Alternative: Primary Sulfonamide (Precursor)
Alternative: Tertiary Sulfonamide (Impurity)
N-H Region
Single Band (~3280 )
Doublet (~3390 & 3290 )
Absent
Asym
~1325
~1335 (Higher freq)
~1340
N-H Bend
Weak/Broad (~1570 )
Strong Scissoring (~1600 )
Absent
Validation Status
Pass if Single N-H + Strong
Fail (Hydrolysis product)
Fail (Over-alkylation)
Expert Insight: The shift in the
bands is driven by electronegativity.[4] The N-propyl group in the target compound is electron-donating relative to a hydrogen (primary), slightly reducing the bond order and red-shifting the frequency compared to the primary analog.
Visualization of Diagnostic Logic
The following diagram illustrates the logical workflow for validating the compound using FTIR data.
Figure 1: Decision tree for the structural validation of N-substituted sulfonamides via FTIR.
Experimental Protocol: Self-Validating Method
To ensure reproducibility, follow this "Internal Standard" approach where the aromatic ring signals serve as a constant reference against the variable sulfonamide signals.
Materials
Sample: >2 mg of dry 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide.
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference in the N-H region.
Crystal: Diamond or ZnSe.
Step-by-Step Procedure
Background Scan: Collect 32 scans of the clean crystal (air background).
Sample Deposition: Place the solid powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.
Normalize the spectrum so this peak is at 50-70% absorbance.
Check: The
asymmetric stretch (~1325 ) should be stronger (higher absorbance) than the aromatic ring stretch. If not, the sample may be hydrolyzed (sulfonic acid formation).
References
Jetir Research Journal. Infrared Spectroscopy: Vibrational Assignments for Sulfonamides. (General assignment of N-H and SO2 modes).
NIST Chemistry WebBook. Infrared Spectra of Benzenesulfonamide Derivatives. (Baseline data for benzenesulfonamide core).
RSC Advances. Experimental and theoretical investigation of conformational states in crystalline sulfonamides. (Comparison of primary vs. secondary sulfonamide bands).
Spectrochimica Acta. Vibrational spectroscopy of sulfonyl compounds. (Detailed frequency correlations for S-N and SO2 stretches).
A Comparative Guide to the Structural Activity Relationship (SAR) of N-Propyl vs. N-Butyl Benzenesulfonamides for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, forming the foundation of a multitude of therapeutic agents with a wide array of biological activities, includin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, forming the foundation of a multitude of therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects[1]. The functionalization of the sulfonamide nitrogen with alkyl substituents is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This guide provides an in-depth comparative analysis of two closely related analogs: N-propyl benzenesulfonamide and N-butyl benzenesulfonamide. We will explore how the seemingly minor difference of a single methylene unit in the N-alkyl chain can significantly influence their structural activity relationships (SAR), supported by experimental data and established scientific principles.
Physicochemical Properties: The Foundation of Biological Activity
The addition of a propyl versus a butyl group to the benzenesulfonamide core subtly alters the molecule's physicochemical profile, which in turn governs its pharmacokinetic and pharmacodynamic behavior. The most significant change is the increase in lipophilicity, as indicated by the predicted LogP values.
Property
N-Propyl Benzenesulfonamide
N-Butyl Benzenesulfonamide
Key Differences & Implications
Molecular Formula
C₉H₁₃NO₂S
C₁₀H₁₅NO₂S
Addition of one CH₂ unit.
Molecular Weight
199.27 g/mol
213.30 g/mol
Increased molecular weight for the butyl analog.
Predicted LogP
~2.1
~2.6
Increased lipophilicity for N-butyl benzenesulfonamide, potentially leading to enhanced membrane permeability but also potential for lower aqueous solubility and increased non-specific binding.
Polar Surface Area
~65.5 Ų
~65.5 Ų
The core polar surface area remains the same, suggesting that differences in activity are primarily driven by steric and lipophilic factors.
Hydrogen Bond Donors
1
1
Both retain the N-H donor, crucial for interactions with many biological targets.
Hydrogen Bond Acceptors
2
2
The two oxygen atoms of the sulfonyl group are key hydrogen bond acceptors in both molecules.
This increase in lipophilicity with the longer alkyl chain is a critical factor in the SAR of this series. While it can enhance the ability of a molecule to cross biological membranes and access hydrophobic binding pockets, it can also lead to decreased aqueous solubility and increased binding to plasma proteins, which may affect bioavailability.
Comparative Biological Activities: A Tale of a Single Carbon
While direct, head-to-head comparative studies of N-propyl and N-butyl benzenesulfonamide across a wide range of biological assays are limited, we can infer their relative activities based on broader studies of N-alkyl sulfonamides and related compounds.
2.1. Anticancer and Cytotoxic Activity
Studies on arylpropyl sulfonamides have suggested that longer alkyl chains can lead to more potent cytotoxic activity[2]. This is a common trend in many drug classes, where increased lipophilicity can enhance interactions with hydrophobic pockets in target proteins or facilitate membrane disruption. It is therefore hypothesized that N-butyl benzenesulfonamide would exhibit greater cytotoxicity against various cancer cell lines compared to its N-propyl counterpart. For instance, in a study of arylpropyl sulfonamide analogs, compounds with longer alkyl chains (C11 and C13) showed more potent activity than those with shorter chains[2]. This suggests a positive correlation between alkyl chain length and cytotoxic potency in this chemical space.
2.2. Antibacterial Activity
The antibacterial activity of sulfonamides is a well-established field. The addition of an N-alkyl group can influence the spectrum and potency of these agents. Generally, increased lipophilicity can enhance the ability of a compound to penetrate the bacterial cell wall. Therefore, it is plausible that N-butyl benzenesulfonamide may exhibit improved activity against certain bacterial strains compared to N-propyl benzenesulfonamide, particularly those with a more lipophilic cell envelope. However, this is not a universal rule, and the optimal alkyl chain length for antibacterial activity is often target-dependent.
2.3. Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes[3][4][5]. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. The N-substituent extends into the active site cavity, and its size and nature can significantly impact isoform selectivity and inhibitory potency. While both N-propyl and N-butyl groups are relatively small, the increased steric bulk and lipophilicity of the butyl group could lead to more favorable interactions within the hydrophobic regions of the active site of certain CA isoforms, potentially resulting in enhanced inhibition. A study on a series of benzenesulfonamides showed that derivatives bearing an n-butyl group exerted a lower activity than the parent compound against certain carbonic anhydrase isoforms[3].
2.4. Other Biological Activities
N-butyl benzenesulfonamide has been identified as a compound with antiandrogenic activity and has been investigated for the treatment of benign prostatic hyperplasia and prostate carcinoma[6]. It has also been reported to have neurotoxic effects. The biological activities of the parent N-propyl benzenesulfonamide are less well-characterized in the literature.
Experimental Protocols
To facilitate further research and direct comparison, we provide the following detailed, step-by-step methodologies for the synthesis of these compounds and a common assay for evaluating their cytotoxic activity.
3.1. Synthesis of N-Alkyl Benzenesulfonamides
A standard and reliable method for the synthesis of N-propyl and N-butyl benzenesulfonamide is the reaction of benzenesulfonyl chloride with the corresponding primary amine.
dot
Caption: General workflow for the synthesis of N-alkyl benzenesulfonamides.
Step-by-Step Protocol:
Reaction Setup: To a solution of propylamine (or butylamine) (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add benzenesulfonyl chloride (1.0 equivalent) dropwise at 0 °C (ice bath).
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-propyl or N-butyl benzenesulfonamide.
A patent for the synthesis of N-propylbenzenesulfonamide describes adding 8.831 g of benzenesulfonyl chloride (0.05 mol) in drops to 11.822 g of propylamine (0.2 mol) while stirring. After cooling, 20 ml of water is added, and the product is extracted with dichloromethane. The combined organic phases are washed with water and concentrated to yield the product[6].
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Preparation: Prepare stock solutions of N-propyl and N-butyl benzenesulfonamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in cell culture medium.
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structural Activity Relationship (SAR) Summary
The key structural difference between N-propyl and N-butyl benzenesulfonamide is the length of the N-alkyl chain. This seemingly minor modification has a cascading effect on the molecule's properties and biological activity.
dot
Caption: SAR comparison of N-propyl and N-butyl benzenesulfonamides.
The addition of a methylene group in the N-butyl analog compared to the N-propyl analog leads to:
Increased Lipophilicity: This is the primary driver of the differences in biological activity. The butyl group enhances the molecule's ability to interact with hydrophobic environments, such as cell membranes and the hydrophobic pockets of target proteins.
Increased Steric Bulk: While still relatively small, the butyl group is larger than the propyl group, which can influence binding affinity and selectivity for different biological targets.
Potential for Increased Potency: In many cases, increasing the alkyl chain length from propyl to butyl can lead to an increase in biological activity, such as cytotoxicity and antibacterial effects, due to improved target engagement. However, this is not always the case and is highly dependent on the specific biological target.
Conclusion and Future Directions
The comparison of N-propyl and N-butyl benzenesulfonamides highlights a fundamental principle of medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The addition of a single carbon atom, transitioning from a propyl to a butyl group, primarily increases the lipophilicity of the molecule. This, in turn, is predicted to enhance its cytotoxic and antibacterial properties, while its effect on other activities, such as carbonic anhydrase inhibition, is more target-dependent.
For researchers in drug development, this comparison underscores the importance of systematic N-alkylation as a tool for optimizing lead compounds. Future studies should focus on direct, head-to-head comparisons of these and other N-alkyl benzenesulfonamides in a variety of biological assays to generate quantitative SAR data. Such data would be invaluable for the rational design of novel benzenesulfonamide-based therapeutic agents with improved potency and selectivity.
References
The Royal Society of Chemistry. Benzenesulfonamide. [Link]
Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
Google Patents.
Organic & Biomolecular Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. [Link]
National Toxicology Program. Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. [Link]
PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [Link]
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PMC. [Link]
Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. [URL Not Available]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. [Link]
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PMC. [Link]
Comparison of cytotoxicity (IC 50 ) of derived 2-[4-(4-amino-benzenesulfonyl). [URL Not Available]
Jetir.Org. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. [Link]
Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
ResearchGate. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. [Link]
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]
Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link].com/1420-3049/28/3/1097)
A Comparative Crystallographic Guide to N-Aryl-Sulfonamides: Spotlight on 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic-lev...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information, providing invaluable insights into intermolecular interactions, conformational preferences, and solid-state packing. This guide focuses on the crystallographic analysis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide, a representative N-aryl-sulfonamide. While, to date, no public crystallographic data exists for this specific molecule, this guide will provide a comparative analysis with structurally related compounds for which crystal structures have been determined.[1] Furthermore, we present a comprehensive, best-practice protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound, designed to yield high-quality, publishable crystallographic data.
The Significance of Sulfonamide Structures
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-inflammatory drugs.[2] The geometry of the sulfonamide linker and the nature of its substituents dictate the molecule's ability to engage with biological targets. Subtle changes in bond lengths, bond angles, and torsion angles can significantly impact binding affinity and pharmacological activity. Therefore, the precise characterization afforded by X-ray crystallography is a critical step in the rational design of novel sulfonamide-based therapeutics.
Comparative Analysis with Structurally Related Sulfonamides
In the absence of a crystal structure for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide, we can infer likely structural parameters by examining closely related molecules. The following table summarizes key crystallographic data from published structures of similar N-aryl-sulfonamides. This comparative approach allows us to anticipate the expected molecular geometry and intermolecular interactions for our target compound.
Data sourced from the Cambridge Structural Database (CSD).[3]
From this comparison, we can anticipate that 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide will exhibit S=O bond lengths in the range of 1.43-1.44 Å, an S-N bond length of approximately 1.62 Å, and an S-C bond length around 1.77 Å.[4][5] The presence of the N-H proton suggests that intermolecular N-H···O hydrogen bonds will be a dominant feature in the crystal packing, likely forming intricate three-dimensional networks.[4][6]
Experimental Workflow for Crystal Structure Determination
The following section outlines a detailed, step-by-step protocol for obtaining the X-ray crystallography data for 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide. This workflow is designed to ensure the synthesis of high-purity material, successful crystallization, and the collection of high-quality diffraction data.
Synthesis of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
The synthesis of the title compound can be readily achieved via a nucleophilic substitution reaction between 4-(propan-2-yl)benzene-1-sulfonyl chloride and propylamine.
Protocol:
To a stirred solution of propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 4-(propan-2-yl)benzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. Several methods should be systematically screened.
Recommended Crystallization Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a loosely covered vial and allow the solvent to evaporate slowly over several days.
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4 °C.
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction.
Protocol:
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (typically 100 K).
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7] A full sphere of data should be collected using a combination of ω and φ scans.
Data Processing: Process the raw diffraction data using appropriate software (e.g., SAINT, APEX) to integrate the reflection intensities and perform necessary corrections for absorption (e.g., SADABS).[7]
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods (e.g., SHELXT) and refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL, OLEX2).[7] All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
Data Validation and Deposition: Validate the final crystal structure using software such as PLATON or CheckCIF. The final crystallographic data, including atomic coordinates and structure factors, should be deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to ensure data accessibility and reproducibility.[3][8]
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental process for determining the crystal structure of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide.
Caption: Synthetic route to 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide.
Caption: Workflow for X-ray crystal structure determination.
Conclusion
While the crystal structure of 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide has not yet been reported, a comparative analysis of structurally similar compounds provides a strong basis for predicting its molecular geometry and solid-state interactions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to successfully synthesize, crystallize, and determine the crystal structure of this and other novel sulfonamide compounds. The elucidation of such structures is a critical endeavor that will continue to underpin advancements in drug discovery and the broader chemical sciences.
References
Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-propyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1070-1074. [Link]
Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1018-1021. [Link]
PubChem. (n.d.). 4-(propan-2-yl)-n-propylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Jing, Y., et al. (2022). Crystal structure of 4-bromo-N-(propyl-carbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(5), 485-489. [Link]
Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267–D273. [Link]
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
PubChem. (n.d.). 4-Propylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018–1021. [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
A Researcher's Guide to the Elemental Analysis of C12H19NO2S: A Comparative and Methodological Deep-Dive
In the landscape of drug development and chemical research, the precise characterization of novel compounds is paramount. For a molecule with the formula C12H19NO2S, confirming its elemental composition is a foundational...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and chemical research, the precise characterization of novel compounds is paramount. For a molecule with the formula C12H19NO2S, confirming its elemental composition is a foundational step that underpins all subsequent research. This guide provides an in-depth exploration of the elemental analysis of this compound, offering not just a procedural overview, but a comparative analysis of methodologies, rooted in the practical wisdom of a seasoned application scientist. We will dissect the theoretical calculations, delve into the gold-standard experimental techniques, and critically evaluate alternatives, all while emphasizing the principles of scientific integrity and data-driven decision-making.
The Theoretical Blueprint: Calculating the Elemental Composition of C12H19NO2S
Before embarking on any experimental analysis, a thorough understanding of the theoretical elemental composition is essential. This calculated data serves as the benchmark against which all experimental results will be compared. The molecular formula C12H19NO2S indicates the presence of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).
To calculate the theoretical percentage of each element, we first need the atomic weights of the constituent elements and the molecular weight of the compound.
Atomic weight of Carbon (C): 12.011 g/mol
Atomic weight of Hydrogen (H): 1.008 g/mol
Atomic weight of Nitrogen (N): 14.007 g/mol
Atomic weight of Oxygen (O): 15.999 g/mol
Atomic weight of Sulfur (S): 32.06 g/mol
The molecular weight of C12H19NO2S is calculated as follows:
(12 x 12.011) + (19 x 1.008) + (1 x 14.007) + (2 x 15.999) + (1 x 32.06) = 257.40 g/mol
With the molecular weight established, the percentage composition of each element can be determined:
Element
Calculation
Percentage (%)
Carbon (C)
(12 x 12.011 / 257.40) x 100
55.98%
Hydrogen (H)
(19 x 1.008 / 257.40) x 100
7.44%
Nitrogen (N)
(1 x 14.007 / 257.40) x 100
5.44%
Oxygen (O)
(2 x 15.999 / 257.40) x 100
12.43%
Sulfur (S)
(1 x 32.06 / 257.40) x 100
12.46%
Total
~100.00%
This theoretical data is the immutable reference point for our experimental validation. Any significant deviation from these values in an experimental setting necessitates a thorough investigation into sample purity or analytical error.
The Gold Standard: Combustion Analysis (CHNS)
For determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds, combustion analysis is the undisputed gold standard.[1] This technique is lauded for its precision, reliability, and the wealth of information it provides from a small sample size.[2][3]
The Underlying Principle: From Compound to Quantifiable Gases
The core of combustion analysis lies in the complete and instantaneous oxidation of the sample through a process known as "flash combustion," based on the Dumas method.[4] A precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment.[3] This process quantitatively converts the elements into their respective gaseous oxides:
Carbon (C) → Carbon Dioxide (CO2)
Hydrogen (H) → Water (H2O)
Nitrogen (N) → Nitrogen gas (N2) and its oxides (NOx)
Sulfur (S) → Sulfur Dioxide (SO2)
Following combustion, the resulting gas mixture is swept by an inert carrier gas (typically helium) through a series of reactors and traps. A reduction furnace containing copper reduces any nitrogen oxides to dinitrogen gas (N2) and removes excess oxygen.[3] The separated gases are then detected, most commonly by a thermal conductivity detector (TCD), which produces a signal proportional to the concentration of each gas.[4]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the typical steps involved in performing a CHNS analysis on a solid organic compound like C12H19NO2S.
Caption: Workflow of CHNS Combustion Analysis.
Sample Preparation:
Ensure the sample is homogenous and completely dry, as residual solvents or impurities will significantly impact the results.[5] For crystalline samples, grinding to a fine powder is recommended.
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule. The exact weight is recorded.
The tin capsule is then carefully folded and sealed to encapsulate the sample.
Instrument Setup and Calibration:
The CHNS analyzer is calibrated using certified organic analytical standards with known elemental compositions, such as sulfanilic acid or acetanilide.[3] This calibration is crucial for converting the detector signal into accurate elemental percentages.
Analysis:
The sealed tin capsule is placed in the instrument's autosampler.
The autosampler drops the sample into the combustion furnace.
The resulting gases are processed as described in the principle of operation.
The entire analysis for CHNS is typically completed in under 10 minutes.[4]
Data Interpretation:
The instrument's software integrates the peaks corresponding to CO2, H2O, N2, and SO2.
Based on the calibration, the software calculates the percentage of C, H, N, and S in the original sample.
The results are typically considered acceptable if they are within ±0.4% of the theoretical values.[5]
A Note on Oxygen Analysis
While CHNS analysis is a single, simultaneous process, the determination of oxygen is performed separately. This involves a pyrolysis step in a furnace filled with nickelized carbon, where the sample is heated in the absence of oxygen. The oxygen in the sample is converted to carbon monoxide (CO), which is then detected.
Comparative Analysis: Combustion Analysis vs. Alternative Techniques
While combustion analysis is the primary method for determining the bulk elemental composition of a pure organic compound, other techniques are often mentioned in the broader context of elemental analysis. It is crucial for the discerning researcher to understand the specific applications and limitations of these alternatives.
Feature
Combustion Analysis (CHNS/O)
Inductively Coupled Plasma (ICP-OES/MS)
X-Ray Fluorescence (XRF)
Primary Application
Determination of bulk C, H, N, S, O in organic compounds.
A broad range of elements, but not ideal for bulk C, H, N.
Most elements heavier than sodium. Not suitable for H, C, N, O.
Sensitivity
Percent level
Parts per million (ppm) to parts per trillion (ppt).[6]
Typically ppm to percent level.
As the table illustrates, techniques like ICP-MS and XRF are not direct competitors to combustion analysis for the task of verifying the elemental formula of C12H19NO2S. Instead, they are complementary. For instance, after confirming the C, H, N, and S content via combustion analysis, a researcher might use ICP-MS to quantify trace metal catalyst residues from the synthesis process, as outlined in pharmaceutical guidelines like USP <232> and <233>.[9][10][11][12][13]
Ensuring Trustworthiness: A Self-Validating System
To ensure the integrity of your elemental analysis data, a robust system of checks and balances should be in place.
Caption: A Self-Validating Elemental Analysis Workflow.
Purity is Paramount: The most common source of error in elemental analysis is an impure or improperly dried sample.[5] Trace solvents or by-products will lead to results that deviate from the theoretical values.
Calibration with Certified Reference Materials (CRMs): The accuracy of the analysis is directly tied to the quality of the calibration. Use of CRMs from reputable sources like the National Institute of Standards and Technology (NIST) or Elemental Microanalysis is essential.[14][15]
System Suitability Checks: Before running samples, and periodically throughout a run, analyzing a known check standard ensures the instrument is performing correctly.
Reproducibility: Analyzing the same sample multiple times should yield results with high precision (low standard deviation). A common acceptance criterion for precision is a relative standard deviation (RSD) of ≤0.2%.[16]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Action(s)
Results consistently low
Incomplete combustion, leaks in the system.
Check furnace temperature, oxygen supply, and perform a leak check.
Results consistently high
Contamination, incorrect blank subtraction.
Use clean tin capsules, re-run blank, check for sample carryover.
Poor reproducibility
Inhomogeneous sample, inconsistent weighing.
Ensure the sample is finely ground and homogenous. Review weighing technique.
High nitrogen values
Atmospheric leak.
Perform a thorough leak check of the system.
Sulfur analysis issues
Incomplete conversion to SO2, carryover.
Ensure appropriate combustion catalysts are used. Run additional blanks after sulfur-containing samples.[5]
Conclusion: A Cornerstone of Chemical Characterization
The elemental analysis of a compound like C12H19NO2S is more than a routine measurement; it is a fundamental validation of its identity and purity. While various analytical techniques exist for elemental determination, combustion analysis remains the unequivocal method of choice for ascertaining the bulk C, H, N, and S composition of organic molecules. By understanding the theoretical underpinnings, adhering to rigorous experimental protocols, and critically evaluating the data within a self-validating framework, researchers can generate high-quality, trustworthy data that forms the bedrock of their scientific endeavors. The judicious use of complementary techniques like ICP-MS for trace impurity analysis further strengthens the comprehensive characterization of new chemical entities, ensuring both scientific rigor and, in the context of drug development, patient safety.
References
FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?. Retrieved from [Link]
CeNS. (n.d.). CHNSO Elemental Analyser. Retrieved from [Link]
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
Labtron. (n.d.). Elemental (CHN) Analyzer. Retrieved from [Link]
Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]
AZoM. (2020, March 10). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. Retrieved from [Link]
The Chemistry Net. (n.d.). Combustion Analysis. Retrieved from [Link]
Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]
ASTM International. (n.d.). Analysis of Organic, Elemental, and Carbonate Carbon in Ambient Aerosols. Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]
TSI. (n.d.). Combustion Analysis Basics. Retrieved from [Link]
Study.com. (2021, May 26). Determining an Empirical Formula from Combustion Data. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
LECO Corporation. (n.d.). The Combustion Analysis Advantages over ICP. Retrieved from [Link]
A-Level Chemistry Revision Notes. (n.d.). Combustion Analysis. Retrieved from [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
Analytik Jena. (n.d.). ASTM D7573. Retrieved from [Link]
Sunset Laboratory Inc. (2009, February 16). Standard Operating Procedure for the Determination of Organic, Elemental, and Total Carbon in Particulate Matter Using a Thermal/Optical-Transmittance Carbon Analyzer. Retrieved from [Link]
Chemical Instrumentation Facility. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]
ResearchGate. (n.d.). 17 questions with answers in CHNS ANALYSIS | Science topic. Retrieved from [Link]
IIT Roorkee. (n.d.). CHNS(O) Element Analyzer- Not working. Retrieved from [Link]
SCISPEC. (n.d.). Elemental Analysis in Action. Retrieved from [Link]
MDPI. (2023, November 24). Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash. Retrieved from [Link]
Malvern Panalytical. (2018, February 1). Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. Retrieved from [Link]
Agilent. (2021, May 4). ASTM D8322: Elemental Analysis of Crude Oil and Residual Fuels using MP-AES. Retrieved from [Link]
Spectroscopy Online. (2026, February 23). The Combustion Analysis Advantages over ICP. Retrieved from [Link]
PMC. (2018, May 7). Comparison of multiple X-ray fluorescence techniques for elemental analysis of particulate matter collected on air filters. Retrieved from [Link]
HORIBA. (n.d.). ICP-OES, ICP-MS and AAS Techniques Compared. Retrieved from [Link]
Drawell. (2023, October 23). ICP-OES vs. XRF: What are the Key Differences. Retrieved from [Link]
Comparative Binding Affinity of Sulfonamide Derivatives to Dihydropteroate Synthase: A Technical Guide for Researchers
For Immediate Release This guide offers a comprehensive analysis of the binding affinities of various sulfonamide derivatives to dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of ma...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This guide offers a comprehensive analysis of the binding affinities of various sulfonamide derivatives to dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. This information is invaluable for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Executive Summary
Dihydropteroate synthase (DHPS) is a well-established target for antibacterial drugs due to its essential role in microbial folic acid synthesis and its absence in humans.[1][2] Sulfonamides, a class of synthetic antibiotics, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).[1][3] This guide provides a comparative overview of the binding affinities of different sulfonamide derivatives, explores the underlying structure-activity relationships, and details experimental protocols for measuring these interactions.
The Core Mechanism: Competitive Inhibition of DHPS
The primary mechanism of action for sulfonamides is the competitive inhibition of DHPS.[3] By binding to the active site of the enzyme, these drugs prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the production of 7,8-dihydropteroate, a precursor to folic acid.[2][4] This disruption of the folate pathway ultimately halts bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[3][5]
Caption: Sulfonamide competitively inhibits DHPS, blocking the normal enzymatic reaction.
Comparative Analysis of Binding Affinities
The efficacy of a sulfonamide derivative is closely linked to its binding affinity for the DHPS enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes the IC50 values for several sulfonamide derivatives against DHPS from various microorganisms.
Note: IC50 values are highly dependent on the specific experimental conditions.[8]
Structure-Activity Relationship (SAR)
The chemical structure of a sulfonamide derivative significantly influences its binding affinity to DHPS. The core sulfanilamide structure is the basic pharmacophore, but modifications to the aniline or sulfonamide nitrogen can drastically alter inhibitory activity.[9] For instance, the introduction of heterocyclic rings on the sulfonamide nitrogen has been a common strategy to enhance potency.[9] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to develop pharmacophore models that can predict the binding of new sulfa drugs to DHPS.[6][10]
Experimental Protocols for Determining Binding Affinity
Accurate determination of IC50 and Ki values is essential for evaluating the potential of new sulfonamide derivatives. A common method is the in vitro DHPS enzyme inhibition assay.
Coupled Spectrophotometric Assay
This continuous assay measures the release of pyrophosphate (PPi) during the DHPS-catalyzed reaction. The PPi is then converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is detected colorimetrically.[11]
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of DHPS enzyme, substrates (DHPPP and PABA), coupling enzyme (inorganic pyrophosphatase), and the sulfonamide inhibitor at various concentrations.[11][12]
Reaction Mixture: In a 96-well plate, combine the assay buffer, DHPS, inorganic pyrophosphatase, and the sulfonamide inhibitor.[12]
Initiation: Start the reaction by adding the substrates, DHPPP and PABA.[12]
Detection: Add a reagent like malachite green that reacts with the generated inorganic phosphate to produce a colored product.[12]
Measurement: After a set incubation period, measure the absorbance at a specific wavelength (e.g., ~620-640 nm) using a microplate reader.[12]
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][12]
Caption: Workflow for a colorimetric DHPS inhibition assay.
Overcoming Resistance
A significant challenge in the use of sulfonamides is the emergence of bacterial resistance, often through mutations in the folP gene encoding DHPS.[13][14] These mutations can reduce the binding affinity of sulfonamides to the enzyme.[2] Understanding the structural basis of this resistance is crucial for designing novel DHPS inhibitors that can circumvent these mechanisms.[14]
Conclusion
The comparative analysis of sulfonamide derivatives' binding affinities to DHPS provides a foundational understanding for the rational design of more effective antimicrobial agents. By leveraging insights from structure-activity relationships and employing robust experimental protocols, researchers can continue to develop novel inhibitors that target this essential bacterial enzyme and combat the growing threat of antibiotic resistance.
References
Benchchem. (2025). In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.
Venkatesan, R., et al. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics.
Cianci, C., et al. (1996). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 40(8), 1934-1939.
Benchchem. (2025). Unveiling the Binding Affinity of Sulfathiazole and Its Derivatives for Dihydropteroate Synthase.
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
Bhavanam, S., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 2968.
Benchchem. (2025). Validating the Inhibitory Effect of Sulfathiazole on Dihydropteroate Synthase: A Comparative Guide.
Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?
Benchchem. (2025). A Technical Guide to the Mechanism of Action of Sulfisomidine on Dihydropteroate Synthase.
Mhatre, R. M., et al. (1995). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. Journal of Medicinal Chemistry, 38(14), 2637-2646.
Shadrick, W. R., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 24(22), 5796-5803.
ResearchGate. (n.d.). Chemical structures relevant to the reaction catalyzed by the DHPS/Sul...
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Zhao, Y., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(7), 1546-1554.
Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.
Taylor & Francis Online. (n.d.). Dihydropteroate synthase – Knowledge and References.
EXCLI Journal. (2025, April 1). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES.
Siricilla, S., et al. (2025, June 5).
Bourne, C. R., et al. (2011). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 6(10), 1035-1047.
Caspers, N., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 19(24), 7421-7431.
Vinnicombe, H. G., & Derrick, J. P. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition.
Personal protective equipment for handling 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide
[1][2] Executive Safety Summary Directive: Treat 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide as a High-Affinity Sensitizer and Mucosal Irritant .[1] While specific toxicological data for this exact N-substituted sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
Directive: Treat 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide as a High-Affinity Sensitizer and Mucosal Irritant .[1]
While specific toxicological data for this exact N-substituted sulfonamide is limited, Structure-Activity Relationship (SAR) analysis of the benzenesulfonamide class dictates a strict safety protocol.[1] The sulfonamide moiety (
) is a known pharmacophore associated with severe hypersensitivity reactions (Stevens-Johnson Syndrome in clinical settings) and respiratory sensitization in laboratory environments.[1]
Critical Hazards:
Respiratory Sensitization: High risk of developing occupational asthma upon inhalation of dusts.[1]
Dermal Absorption: The lipophilic isopropyl and propyl chains increase skin permeability compared to unsubstituted sulfonamides.[1]
Ocular Irritation: Crystalline fines can cause mechanical and chemical corneal damage.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection.[1]
Protection Zone
Equipment Standard
Technical Specification & Rationale
Ocular
Chemical Goggles (Not Safety Glasses)
Spec: ANSI Z87.1+ Impact/Splash Goggles.Rationale: Fine sulfonamide powders are electrostatic and can bypass side shields of standard glasses.[1] Goggles provide a seal against airborne fines and solvent splashes.[1]
Dermal (Hand)
Double Nitrile (0.11 mm min)
Spec: Inner: 4 mil Nitrile (White/Blue).[1] Outer: 5-8 mil Nitrile (Purple/Black).Rationale: "Double-gloving" allows immediate removal of the outer layer upon contamination without exposing skin.[1] Nitrile offers superior resistance to the organic solvents (DMSO, DCM) likely used to solubilize this lipophile.[1]
Respiratory
N95 / P2 Respirator (Minimum)
Spec: NIOSH N95 or EN 149 FFP2.[1] Rationale: Mandatory when weighing outside a glovebox.[1] Sulfonamide dusts are potent sensitizers; preventing alveolar deposition is critical to long-term health.[1]
Body
Tyvek® Lab Coat (Closed Front)
Spec: Non-woven polyethylene (e.g., Tyvek 400).Rationale: Cotton coats trap dust in fibers, creating a secondary exposure source in common areas (cafeteria/office).[1] Disposable coats prevent cross-contamination.[1]
Operational Protocols
Phase A: Weighing & Solubilization
Context: The highest risk of exposure occurs during the transition from solid to solution.
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat.[1] Sulfonamides are often dielectric and will "jump" due to static charge, increasing inhalation risk.[1]
Solvent Selection:
Preferred: Dimethyl Sulfoxide (DMSO) or Ethanol.[1]
Caution: Avoid Chlorinated solvents (DCM/Chloroform) if possible, as they facilitate rapid transdermal transport of the sulfonamide through glove material.[1]
Decontamination: Immediately wipe the balance area with a wet wiper (isopropanol/water) to capture invisible dusts.[1] Do not use compressed air.[1]
Phase B: Reaction & Synthesis
Context: Handling the compound under heat or pressure.
Closed Systems: Perform reactions in sealed vessels (pressure tubes or round-bottoms with septa).[1]
Ventilation: If heating >50°C, ensure the condenser is vented into the hood exhaust.[1] The vapor pressure of N-alkyl sulfonamides increases significantly with heat, creating an inhalation hazard.[1]
Phase C: Waste Disposal
Do not flush down the drain. Sulfonamides are persistent environmental pollutants and bioactive antibiotics.[1]
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a "Hazardous Solid Waste" bag (double-bagged).[1]
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1] Label clearly with "Contains Sulfonamides - Potential Sensitizer."[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for handling this compound based on its physical state.
Caption: Operational decision tree distinguishing engineering controls for solid vs. liquid handling states.
Emergency Response
Scenario
Immediate Action
Follow-Up
Skin Contact
Wash, Don't Scrub. Rinse with lukewarm water and mild soap for 15 mins.[1] Scrubbing drives the chemical deeper into the dermis.[1]
Monitor for erythema (redness) or hives for 24 hours.[1] Consult a physician if sensitization occurs.[1][2][3]
Eye Contact
Flush. Use an eyewash station for 15 mins, holding eyelids open.[1]
Seek ophthalmological evaluation.[1] Sulfonamide crystals can cause micro-abrasions.[1]
Inhalation
Evacuate. Move to fresh air immediately.
If wheezing occurs, this indicates sensitization.[1] Do not return to work with this compound until medically cleared.[1]
Spill (Solid)
Wet Method. Cover with wet paper towels to prevent dust generation, then scoop up.[1]
Clean surface with 10% bleach solution followed by water.[1]
References
PubChem. (2025).[1] Compound Summary: 4-(propan-2-yl)-N-propylbenzene-1-sulfonamide (CID 8026773).[1][4] National Center for Biotechnology Information.[1]
[Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1]
[Link][1][3]
European Chemicals Agency (ECHA). (2025).[1] Substance Information: Sulfonamides and their derivatives.[1]
[Link][1]